Pramipexole-d5
Description
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
216.36 g/mol |
IUPAC Name |
(6S)-6-N-(2,2,3,3,3-pentadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3,2D2 |
InChI Key |
FASDKYOPVNHBLU-MCRFZBIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CN[C@H]1CCC2=C(C1)SC(=N2)N |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Pramipexole-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Pramipexole-d5, an isotopic-labeled analog of the non-ergot dopamine agonist, Pramipexole. Utilized as an internal standard in pharmacokinetic and metabolic studies, this compound is crucial for the accurate quantification of Pramipexole in biological matrices. This document outlines the synthetic route, purification methods, and detailed analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through the N-alkylation of the chiral intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, using a deuterated propylating agent. This method ensures the specific incorporation of five deuterium atoms onto the propyl side chain of the Pramipexole molecule.
Synthetic Scheme
The overall synthetic strategy can be visualized as a two-step process starting from commercially available materials to yield the key intermediate, followed by the introduction of the deuterated alkyl chain.
The Role of Pramipexole-d5 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism and application of Pramipexole-d5 as an internal standard in the quantitative bioanalysis of pramipexole. By leveraging the principles of stable isotope dilution with liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound ensures the accuracy and reliability of pharmacokinetic and metabolic studies.
Core Principle: The Mechanism of Action of a Deuterated Internal Standard
This compound is a deuterated analog of pramipexole, where five hydrogen atoms have been replaced with deuterium. This isotopic substitution is the cornerstone of its function as an ideal internal standard for mass spectrometry-based quantification. The "mechanism of action" as an internal standard is not pharmacological but physicochemical. It is designed to mimic the analyte of interest, pramipexole, throughout the analytical process, thereby compensating for variability.
The key attributes of this compound as an internal standard are:
-
Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a negligible change in the chemical properties of the molecule. Consequently, this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer as pramipexole.[1]
-
Mass Differentiation: Despite its chemical similarity, this compound has a distinct mass-to-charge ratio (m/z) from pramipexole due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to differentiate and independently measure the analyte and the internal standard.
-
Correction for Variability: By adding a known concentration of this compound to each sample at the beginning of the workflow, any loss of analyte during sample preparation (e.g., extraction, evaporation) or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively normalizing for these variations and ensuring high precision and accuracy.
Bioanalytical Method Validation with Pramipexole-d3
While comprehensive public data on this compound is limited, a study by Xiong et al. (2015) details the use of a closely related analog, Pramipexole-d3, in a validated LC-MS/MS method for the quantification of pramipexole in mouse plasma and tissues. The principles and expected performance are directly translatable to this compound. The following tables illustrate the typical validation parameters for such an assay.
Table 1: Linearity and Range
| Parameter | Value |
| Linearity Range | 0.05 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Calibration Curve Model | Linear, weighted (1/x²) |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Bias) |
| Lower Limit of Quantitation (LLOQ) | 0.05 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 0.15 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium QC | 10 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 80 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Low QC (0.15 ng/mL) | Medium QC (10 ng/mL) | High QC (80 ng/mL) |
| Pramipexole | |||
| Mean Extraction Recovery (%) | ~85% | ~85% | ~85% |
| Matrix Effect (%) | 95% - 105% | 95% - 105% | 95% - 105% |
| Pramipexole-d3 | |||
| Mean Extraction Recovery (%) | ~85% | ~85% | ~85% |
| Matrix Effect (%) | 95% - 105% | 95% - 105% | 95% - 105% |
Experimental Protocols
The following is a representative experimental protocol for the quantification of pramipexole in a biological matrix using a deuterated internal standard, based on the methodology described by Xiong et al. (2015).
1. Sample Preparation
-
Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma, tissue homogenate), add 10 µL of Pramipexole-d3 internal standard working solution.
-
Protein Precipitation: Add 300 µL of acetonitrile to the sample, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a weak cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonia in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pramipexole: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
-
Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
-
Visualizations
Pramipexole Signaling Pathway
Pramipexole is a dopamine agonist with high affinity for the D2 and D3 dopamine receptors. Its therapeutic effects in conditions like Parkinson's disease are attributed to the stimulation of these receptors in the brain, which modulates downstream signaling cascades.
Caption: Pramipexole's agonism of D2/D3 receptors inhibits adenylyl cyclase.
Experimental Workflow for Bioanalysis
The quantitative analysis of pramipexole in biological samples using this compound as an internal standard follows a structured workflow from sample collection to data analysis.
Caption: Workflow for pramipexole quantification using a deuterated internal standard.
References
An In-Depth Technical Guide to Deuterium Labeling Positions and Stability in Pramipexole-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterium labeling in Pramipexole-d5, its implications for stability, and the experimental protocols relevant to its assessment. Pramipexole, a non-ergot dopamine agonist, is primarily used in the treatment of Parkinson's disease and restless legs syndrome. The deuterated analog, this compound, serves as a valuable tool in pharmacokinetic studies and bioanalytical method development, primarily as an internal standard.
Deuterium Labeling Positions in this compound
The deuterium atoms in this compound are strategically positioned on the N-propyl group. The IUPAC name for this compound is (6S)-6-N-(2,2,3,3,3-pentadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. This nomenclature definitively places the five deuterium atoms on the propyl chain attached to the nitrogen at the 6-position of the tetrahydrobenzothiazole ring system.
Caption: Chemical structure of this compound with deuterium labeling on the N-propyl group.
Stability of Pramipexole and the Implications of Deuteration
While specific stability data for this compound is not extensively available in peer-reviewed literature, the stability profile of the parent compound, Pramipexole, has been well-documented. Understanding the stability of Pramipexole provides a foundational basis for predicting the behavior of its deuterated analog.
Inherent Stability of Pramipexole
Forced degradation studies on Pramipexole have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies reveal that Pramipexole is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[1][2]
| Stress Condition | Observations for Pramipexole | Potential Implication for this compound |
| Acidic Hydrolysis | Significant degradation observed.[1][2] | The core benzothiazole ring system is the likely site of degradation, suggesting this compound would exhibit similar instability. |
| Basic Hydrolysis | Significant degradation observed.[1][2] | Similar to acidic conditions, the core structure is likely affected, implying comparable stability for this compound. |
| Oxidative Stress | Significant degradation observed.[1] | The sites of oxidation are likely on the electron-rich aromatic and amino groups, suggesting this compound would have a similar susceptibility. |
| Photolytic Degradation | Significant degradation observed.[1][2] | The chromophoric benzothiazole ring is the likely site of photodegradation, indicating a similar profile for this compound. |
| Thermal Stress | Relatively stable. | This compound is expected to exhibit similar thermal stability. |
The Kinetic Isotope Effect and Metabolic Stability
Deuterium labeling can significantly alter the metabolic fate of a drug through the kinetic isotope effect (KIE).[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed down when a deuterium atom is substituted at that position.
Pramipexole itself undergoes minimal metabolism in humans, with over 90% of the dose excreted unchanged in the urine. The minor metabolic pathways that do exist have not been fully elucidated but are thought to involve the N-propyl group. Therefore, the deuterium labeling on the N-propyl group of this compound could potentially reduce its already minor metabolism, further enhancing its stability in biological systems. This makes it an excellent internal standard for pharmacokinetic studies as it is less likely to be metabolized to interfering species.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of experiments should be conducted. The following are detailed methodologies for key stability-indicating assays.
Forced Degradation Studies
Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix the stock solution with 1N HCl and reflux for a specified period (e.g., 2, 4, 8 hours) at a controlled temperature (e.g., 80°C). Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix the stock solution with 1N NaOH and reflux for a specified period at a controlled temperature. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%, 30%) at room temperature for a specified period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or sunlight for a defined duration.
-
Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 105°C) for a specified period.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-UV or LC-MS/MS method to separate and quantify the parent drug and any degradation products.
Caption: Workflow for forced degradation studies of this compound.
Human Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes.
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add this compound (final concentration, e.g., 1 µM) to initiate the metabolic reaction.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to determine the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Caption: Experimental workflow for human liver microsomal stability assay.
Assessment of Deuterium Exchange (Back-Exchange)
Objective: To evaluate the stability of the deuterium labels on this compound under physiological and analytical conditions.
Methodology:
-
Incubation in Biological Matrices: Incubate this compound in blank plasma and urine at 37°C for an extended period (e.g., 24 hours).
-
Incubation in Analytical Solvents: Incubate this compound in the mobile phases and reconstitution solvents used for LC-MS/MS analysis at various pH values (e.g., acidic, neutral, basic) and temperatures.
-
Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS) to monitor any change in the isotopic distribution of this compound. A shift in the mass-to-charge ratio (m/z) would indicate the loss of deuterium atoms.
-
Data Analysis: Compare the isotopic pattern of the incubated samples to that of a freshly prepared standard of this compound to quantify any deuterium loss.
Conclusion
This compound is specifically labeled with five deuterium atoms on its N-propyl group. While direct experimental data on the stability of this compound is limited, the known stability profile of the parent compound, Pramipexole, suggests that the deuterated version will likely exhibit similar degradation patterns under hydrolytic, oxidative, and photolytic stress. The strategic placement of deuterium on the N-propyl group may confer enhanced metabolic stability due to the kinetic isotope effect, making this compound an ideal internal standard for bioanalytical applications. The experimental protocols outlined in this guide provide a robust framework for the comprehensive stability assessment of this compound, which is crucial for its reliable use in research and drug development.
References
- 1. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Technical Guide to Isotopic Purity Requirements for Pramipexole-d5 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. Pramipexole-d5, the deuterated analog of the dopamine agonist Pramipexole, serves as a critical internal standard in pharmacokinetic and metabolic studies. However, its utility is intrinsically linked to its isotopic purity. This technical guide provides an in-depth exploration of the isotopic purity requirements for this compound, offering a framework for its assessment and implementation in regulated bioanalysis.
The Critical Role of Isotopic Purity in Bioanalysis
A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry because it shares near-identical physicochemical properties with the analyte, co-eluting chromatographically and experiencing similar ionization efficiency and matrix effects. However, the presence of isotopic impurities, particularly the unlabeled analyte (d0) within the deuterated standard, can significantly compromise assay performance.
The primary consequence of d0 impurity is the introduction of a positive bias in the measurement of the analyte, especially at the lower limit of quantitation (LLOQ). This occurs because the mass spectrometer cannot distinguish between the naturally present analyte and the d0 impurity from the internal standard, leading to an artificially inflated analyte signal. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), emphasize the necessity of using internal standards with high isotopic purity to ensure the integrity of bioanalytical data.[1][2][3]
Quantitative Acceptance Criteria for Isotopic Impurities
The FDA's guidance on bioanalytical method validation provides a clear directive regarding the acceptable level of interference from an internal standard. The core requirement is that the contribution of the internal standard to the analyte signal at the LLOQ must be minimal. Specifically, the response of any interfering components in a blank sample (a sample of the biological matrix without the analyte or internal standard) should not be more than 20% of the response of the analyte at the LLOQ, and the interference from the internal standard should not be more than 5% of the internal standard's own response in the LLOQ sample.[3]
This underscores the importance of assessing the isotopic composition of this compound before its use in a validated assay.
Representative Isotopic Purity Data for this compound
While the exact isotopic distribution can vary between synthetic batches and suppliers, a high-quality this compound standard should exhibit a high percentage of the desired d5 isotopologue and minimal contribution from the d0 species. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific isotopic purity data.
Below is a table summarizing a representative isotopic distribution for a high-purity this compound standard.
| Isotopologue | Relative Abundance (%) |
| d0 (Unlabeled Pramipexole) | < 0.1% |
| d1 | < 0.5% |
| d2 | < 1.0% |
| d3 | < 2.0% |
| d4 | ~ 5.0% |
| d5 (this compound) | > 98% |
Note: This table is for illustrative purposes. Actual values must be obtained from the supplier's Certificate of Analysis.
Experimental Protocol for Isotopic Purity Assessment
The determination of the isotopic purity of this compound is typically performed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS). This technique allows for the separation of the different isotopologues based on their precise mass-to-charge ratios.
Materials and Instrumentation
-
This compound reference standard
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap)
-
Appropriate LC column for the separation of Pramipexole
-
High-purity solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid, ammonium formate)
Method
-
Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent at a concentration appropriate for the mass spectrometer's sensitivity (e.g., 1 µg/mL).
-
LC-HRMS Analysis:
-
Inject the this compound solution into the LC-HRMS system.
-
Perform chromatographic separation to ensure that the this compound peak is free from any co-eluting impurities.
-
Acquire full-scan mass spectra over a relevant m/z range that includes the expected masses of all isotopologues (d0 to d5).
-
-
Data Processing:
-
Extract the ion chromatograms (EICs) for each individual isotopologue (M, M+1, M+2, M+3, M+4, M+5, where M is the monoisotopic mass of unlabeled Pramipexole).
-
Integrate the peak areas for each EIC.
-
Correct the observed peak areas for the natural isotopic abundance of elements (primarily ¹³C) in the Pramipexole molecule. This is a critical step to avoid overestimation of lower-mass isotopologues.
-
Calculate the percentage of relative abundance for each isotopologue.
-
The following diagram illustrates the logical workflow for this experimental protocol.
Logical Framework for Evaluating the Impact of d0 Impurity
The decision to accept a batch of this compound for use in a bioanalytical study hinges on the impact of its d0 impurity on the assay's LLOQ. The following diagram outlines the logical relationship and decision-making process.
Conclusion
The isotopic purity of this compound is not a mere technicality but a fundamental prerequisite for the generation of high-quality, reliable, and defensible bioanalytical data. Researchers and drug development professionals must be diligent in verifying the isotopic composition of their internal standards, ensuring that they meet the stringent requirements set forth by regulatory agencies. By implementing a robust protocol for isotopic purity assessment and adhering to the logical framework for evaluating the impact of impurities, the integrity of mass spectrometry-based bioanalytical assays can be confidently upheld.
References
Solubility Profile of Pramipexole-d5: A Technical Guide
This technical guide provides a comprehensive overview of the solubility of Pramipexole-d5 in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines detailed experimental methodologies for solubility determination, and illustrates the relevant biological signaling pathway.
Core Data: Solubility of Pramipexole and its Analogs
This compound is a deuterated form of Pramipexole, often used as an internal standard in analytical studies. While specific quantitative solubility data for this compound is limited, the solubility of Pramipexole and its common salt form, Pramipexole dihydrochloride monohydrate, serves as a strong proxy, as isotopic substitution is not expected to significantly alter solubility properties.
The following table summarizes the available solubility data for Pramipexole and its related forms in various organic solvents.
| Compound | Solvent | Solubility | Notes |
| This compound | Methanol | Slightly soluble | Quantitative data not specified. |
| Pramipexole | Dimethyl Sulfoxide (DMSO) | 42 mg/mL | Fresh, non-moisture-absorbing DMSO is recommended.[1] |
| Ethanol | 42 mg/mL | ||
| Pramipexole Dihydrochloride | Dimethyl Sulfoxide (DMSO) | 100 mM | |
| Pramipexole Dihydrochloride Monohydrate | Methanol | Freely soluble (> 20 mg/mL)[2] | Soluble.[3][4] |
| Ethanol (96%) | Slightly soluble (~18 mg/mL)[2] | Sparingly or slightly soluble.[3][4] | |
| Methylene Chloride | Practically insoluble[3][4] | ||
| Dichloromethane | Practically insoluble[5] | ||
| (S)-Pramipexole (hydrochloride) | Dimethyl Sulfoxide (DMSO) | Approximately 5 mg/mL[6] | A stock solution can be prepared in DMSO.[6] |
Experimental Protocols for Solubility Determination
The following section details a general experimental protocol for determining the solubility of a compound like this compound in organic solvents. This method is based on the isothermal saturation technique, a common and reliable approach.
Isothermal Saturation Method
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., DMSO, Methanol, Ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: The vials are placed in a constant temperature shaker or water bath and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The saturated solution is then centrifuged at a high speed to separate the undissolved solid from the supernatant.
-
Sample Extraction and Dilution: A known volume of the clear supernatant is carefully extracted and diluted with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated HPLC method.
-
Solubility Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Visualization of Pramipexole's Mechanism of Action
Pramipexole is a dopamine agonist that primarily targets the D2, D3, and D4 dopamine receptor subtypes. The following diagram illustrates the signaling pathway activated by Pramipexole.
This guide provides a foundational understanding of the solubility characteristics of this compound. For specific applications, it is recommended to perform solubility testing under the exact experimental conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Pramipexole dihydrochloride monohydrate | 191217-81-9 [chemicalbook.com]
- 5. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Understanding the Mass Shift of Pramipexole-d5 in Mass Spectrometry Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass shift observed for Pramipexole-d5, a deuterated internal standard for the dopamine agonist Pramipexole, in mass spectrometry (MS) analysis. This document outlines the theoretical basis for the mass shift, predicted fragmentation patterns, and detailed experimental protocols for its use in quantitative bioanalysis.
Introduction to Pramipexole and the Role of Deuterated Internal Standards
Pramipexole is a non-ergot dopamine agonist with high specificity for the D2 and D3 dopamine receptors. It is primarily used in the treatment of Parkinson's disease and restless legs syndrome. Accurate quantification of Pramipexole in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry. These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes. This mass difference allows for their differentiation from the endogenous analyte in the mass spectrometer, while their similar physicochemical properties ensure they behave almost identically during sample preparation and ionization, thus correcting for matrix effects and variability in the analytical process.
The Mass Shift of this compound
The observed mass shift in this compound is a direct result of the replacement of five hydrogen atoms with five deuterium atoms. The location of this isotopic labeling is critical in understanding the fragmentation pattern and the resulting mass-to-charge ratios (m/z) of the precursor and product ions.
Based on available chemical information, the deuterium atoms in this compound are located on the N-propyl group, resulting in the chemical name (S)-N6-(propyl-2,2,3,3,3-d5)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine.
Predicted Mass Shift and Fragmentation
The addition of five deuterium atoms increases the monoisotopic mass of Pramipexole by approximately 5.03 Da. The protonated molecule ([M+H]+) of Pramipexole has a nominal m/z of 212.1. Therefore, the expected precursor ion for this compound is m/z 217.1.
The fragmentation of Pramipexole in tandem mass spectrometry (MS/MS) typically involves the cleavage of the bond between the tetrahydrobenzothiazole ring and the propylamino group. This results in a characteristic product ion with an m/z of 153.1. Since the deuterium labels are on the propyl group that is lost during this fragmentation, the major product ion for this compound is predicted to be the same as for unlabeled Pramipexole, i.e., m/z 153.1.
The following diagram illustrates the predicted fragmentation pathway for both Pramipexole and this compound.
Quantitative Data Summary
The following table summarizes the expected and reported mass-to-charge ratios for Pramipexole and the predicted values for this compound in positive ion mode mass spectrometry.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mass Shift (Da) |
| Pramipexole | 212.1 | 153.1 | N/A |
| This compound | 217.1 (Predicted) | 153.1 (Predicted) | +5.0 (Precursor) |
Experimental Protocol: LC-MS/MS Analysis of Pramipexole using this compound Internal Standard
This section provides a detailed, consolidated methodology for the quantification of Pramipexole in human plasma using this compound as an internal standard. This protocol is based on methodologies reported in the scientific literature.[1][2]
Materials and Reagents
-
Pramipexole reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Spiking: To 500 µL of human plasma, add the appropriate volume of this compound internal standard working solution. For calibration standards and quality control samples, add the corresponding concentrations of Pramipexole working solutions.
-
Protein Precipitation: Add 1 mL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pramipexole: m/z 212.1 → 153.1
-
This compound: m/z 217.1 → 153.1 (Predicted)
-
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
The following workflow diagram visualizes the experimental protocol.
References
- 1. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of pramipexole on rat dried blood spots: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Research Applications of Deuterated Pramipexole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a valuable tool in drug development to modulate pharmacokinetic and metabolic profiles. This technical guide explores the preliminary research applications of deuterated pramipexole, a non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. While extensive research exists for the parent compound, pramipexole, the exploration of its deuterated analogues is still in its nascent stages. This document consolidates the available information on deuterated pramipexole, including its synthesis, analytical applications, and the potential for altered pharmacokinetics and therapeutic effects. The guide also details relevant experimental protocols and signaling pathways to provide a comprehensive resource for researchers in the field.
Introduction to Pramipexole and the Rationale for Deuteration
Pramipexole is a potent dopamine agonist with a high affinity for the D2 subfamily of dopamine receptors, showing a particular preference for the D3 receptor subtype.[1][2][3] It is widely prescribed for the management of motor symptoms in Parkinson's disease.[3][4] The therapeutic effects of pramipexole are attributed to its ability to stimulate dopamine receptors in the striatum, compensating for the loss of dopaminergic neurons.[3] Beyond its symptomatic relief, preclinical studies have suggested that pramipexole may also possess neuroprotective properties, potentially by reducing dopamine turnover and oxidative stress.[2][5][6]
The primary motivation for deuterating pharmaceutical compounds lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage by enzymes, particularly cytochrome P450 (CYP) isoenzymes.[7][8] This can result in:
-
Altered Pharmacokinetics: A reduced rate of metabolism can lead to a longer half-life, increased plasma exposure (AUC), and potentially a lower peak plasma concentration (Cmax).
-
Improved Metabolic Profile: Deuteration can shift the metabolic pathway, potentially reducing the formation of undesirable or active metabolites.
-
Enhanced Safety and Tolerability: A more predictable metabolic profile and lower dosing frequency could lead to an improved safety profile.
For pramipexole, which is primarily excreted unchanged in the urine, the impact of deuteration on its overall elimination might be less pronounced compared to heavily metabolized drugs. However, even minor metabolic pathways could be influenced, and deuteration may offer other benefits, such as use in specific research applications.
Synthesis and Characterization of Deuterated Pramipexole
While specific, detailed protocols for the synthesis of various deuterated pramipexole isotopes are not widely published in commercial literature, the synthesis would likely involve modifications of established methods for creating the parent molecule. Several synthetic routes for pramipexole have been described, often starting from a cyclohexanone derivative.[9][10][11]
A plausible approach for synthesizing deuterated pramipexole, such as pramipexole-d7, would involve the use of deuterated reagents at specific steps of the synthesis. For instance, deuterated n-propanal or n-propylbromide could be used in the propylation step to introduce deuterium atoms onto the propyl group.
General Synthesis Outline (Hypothetical for Deuterated Version):
A common synthetic pathway for pramipexole involves the following key steps, which could be adapted for deuteration:
-
Formation of a protected aminocyclohexanol derivative.
-
Oxidation to the corresponding cyclohexanone.
-
Halogenation (e.g., bromination) at the alpha-position.
-
Reaction with thiourea to form the 2-aminothiazole ring.
-
Deprotection to yield 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.
-
Propylation of the 6-amino group using a deuterated propylating agent (e.g., n-propyl-d7-bromide) to introduce the deuterated alkyl chain.
-
Resolution of the racemic mixture to obtain the desired (S)-enantiomer.
Characterization:
The successful synthesis and purification of deuterated pramipexole would be confirmed using a combination of analytical techniques, including:
-
Mass Spectrometry (MS): To confirm the incorporation of the correct number of deuterium atoms by observing the mass shift compared to the non-deuterated standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ²H-NMR): To determine the precise location of the deuterium atoms on the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Preclinical Research Applications
The primary application of deuterated pramipexole identified in the current literature is its use as an internal standard in analytical methods for quantifying the non-deuterated drug in biological matrices.
Internal Standard for Bioanalytical Assays
Deuterated pramipexole, specifically d3-pramipexole, has been utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it closely mimics the analyte of interest in terms of extraction recovery and ionization efficiency, thereby correcting for matrix effects and improving the accuracy and precision of the measurement.
One study detailed an LC-MS/MS method for the analysis of pramipexole in mouse plasma and tissues, employing d3-pramipexole as the internal standard. This allowed for the accurate determination of pramipexole concentrations in pharmacokinetic and tissue distribution studies.
Potential for Altered Pharmacokinetics and Pharmacodynamics
While no direct comparative preclinical or clinical studies have been published detailing the pharmacokinetic and pharmacodynamic profiles of deuterated pramipexole versus the parent compound, the principles of deuterium isotope effects suggest potential differences.
Pharmacokinetics
The pharmacokinetic profile of non-deuterated pramipexole is well-characterized. It is rapidly absorbed orally with high bioavailability (>90%) and reaches peak plasma concentrations in approximately 1-3 hours.[12][13][14][15][16][17] It is primarily eliminated unchanged via renal excretion.[15][17]
Table 1: Pharmacokinetic Parameters of Non-Deuterated Pramipexole in Humans
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [15] |
| Absolute Bioavailability | >90% | [15] |
| Volume of Distribution (Vd) | ~500 L | [15] |
| Plasma Protein Binding | ~15% | [15] |
| Elimination Half-life (t½) | 8-12 hours | [17] |
| Primary Route of Elimination | Renal excretion (approx. 90% as unchanged drug) | [15] |
Deuteration at sites of metabolism, even minor ones, could potentially slow down these metabolic processes, leading to a longer half-life and increased overall drug exposure. However, given that the primary route of elimination is renal, the overall impact might be modest. Further studies are required to quantify these potential changes.
Pharmacodynamics and Receptor Binding
The pharmacodynamic effects of pramipexole are mediated through its agonist activity at dopamine D2, D3, and D4 receptors.[1][18] It exhibits a higher affinity for the D3 receptor subtype.[1][18][19]
Table 2: In Vitro Receptor Binding Affinities (Ki) of Non-Deuterated Pramipexole
| Receptor Subtype | Ki (nM) | Reference(s) |
| Dopamine D2 | 3.9 | [18] |
| Dopamine D3 | 0.5 | [18] |
| Dopamine D4 | 5.1 |
It is generally considered that deuteration does not significantly alter the intrinsic pharmacological activity of a drug at its target receptor. Therefore, the binding affinities of deuterated pramipexole to dopamine receptors are expected to be similar to those of the non-deuterated compound. However, this would need to be confirmed through in vitro binding assays.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of deuterated pramipexole, based on established protocols for the parent compound.
Synthesis of Pramipexole (General Method)
The following is a generalized protocol based on the Fukuyama alkylation, which could be adapted for deuteration.[20][21]
Materials:
-
(S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole
-
2-nitrobenzenesulfonamide
-
Deuterated n-propylating agent (e.g., n-propyl-d7-bromide)
-
Solvents (e.g., ethanol, methanol)
-
Bases (e.g., potassium carbonate)
-
Acids (e.g., hydrochloric acid)
Procedure:
-
Protection: The aliphatic primary amine of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is selectively protected with 2-nitrobenzenesulfonamide.
-
Alkylation: The protected intermediate is then mono-alkylated using a deuterated n-propylating agent in the presence of a base.
-
Deprotection: The nitrobenzenesulfonyl protecting group is removed to yield the deuterated pramipexole base.
-
Salt Formation: The base is converted to the desired pharmaceutically acceptable salt, such as the dihydrochloride monohydrate, by treatment with the corresponding acid.
-
Purification: The final product is purified using techniques such as recrystallization or chromatography.
In Vitro Dopamine Receptor Binding Assay
This protocol is a standard method to determine the binding affinity of a compound to dopamine receptors.
Materials:
-
Cell membranes expressing specific human dopamine receptor subtypes (D2, D3, D4)
-
Radioligand (e.g., [³H]spiperone or [³H]pramipexole)
-
Deuterated pramipexole (test compound)
-
Non-deuterated pramipexole (reference compound)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (deuterated pramipexole) or reference compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of the compound that inhibits 50% of radioligand binding), from which the Ki (inhibition constant) can be calculated.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in mice or rats.
Materials:
-
Deuterated pramipexole formulation for administration (e.g., oral gavage, intravenous injection)
-
Non-deuterated pramipexole formulation (for comparison)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Animals are administered a single dose of either deuterated or non-deuterated pramipexole.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of pramipexole in the plasma samples is quantified using a validated LC-MS/MS method, with a suitable internal standard (e.g., a different deuterated isotope of pramipexole).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
Signaling Pathways and Visualizations
Pramipexole exerts its effects primarily through the dopamine signaling pathway. As a D2/D3 receptor agonist, it modulates downstream signaling cascades.
Dopamine Receptor Signaling
D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors by an agonist like pramipexole leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream effectors.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study.
Future Directions and Conclusion
The preliminary research on deuterated pramipexole has primarily focused on its application as an analytical tool. While this is a valuable application, the therapeutic potential of deuterated pramipexole remains largely unexplored. Future research should focus on:
-
Comparative Pharmacokinetic Studies: Direct, head-to-head preclinical and clinical studies are needed to quantify the differences in the pharmacokinetic profiles of deuterated and non-deuterated pramipexole.
-
Metabolite Profiling: Investigating whether deuteration alters the metabolic pathways of pramipexole and the formation of any minor metabolites.
-
Efficacy and Safety Studies: Preclinical studies in animal models of Parkinson's disease are necessary to determine if a modified pharmacokinetic profile translates to improved efficacy or a better safety margin.
-
Neuroprotection Studies: Comparative studies to evaluate if deuteration enhances the potential neuroprotective effects of pramipexole.
References
- 1. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical studies of pramipexole: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on the use of pramipexole in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of pramipexole and its clinical utility in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection by pramipexole against dopamine- and levodopa-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. mdpi.com [mdpi.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Pharmacokinetic evaluation of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacokinetics of a once-daily extended-release formulation of pramipexole in healthy male volunteers: three studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Development of a Physiologically Based Pharmacokinetic Model for Prediction of Pramipexole Pharmacokinetics in Parkinson's Disease Patients With Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Steady-state pharmacokinetic properties of pramipexole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High affinity binding for pramipexole, a dopamine D3 receptor ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A novel scalable synthesis of pramipexole - Lookchem [lookchem.com]
- 21. researchgate.net [researchgate.net]
Physicochemical properties of Pramipexole versus Pramipexole-d5
An In-depth Technical Guide to the Physicochemical Properties of Pramipexole versus Pramipexole-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and comparison of the core physicochemical properties of Pramipexole and its deuterated analog, this compound. The information presented is intended to support research, development, and analytical activities involving these compounds.
Introduction to Pramipexole
Pramipexole is a non-ergot dopamine agonist with a high affinity for the D2 subfamily of dopamine receptors, and is particularly selective for the D3 receptor subtype.[1] It is primarily indicated for the treatment of Parkinson's disease and Restless Legs Syndrome (RLS).[2][3] By stimulating dopamine receptors in the brain, pramipexole mimics the action of endogenous dopamine, thereby alleviating the motor symptoms associated with dopamine deficiency.[4] this compound, a deuterated version of pramipexole, serves as a critical internal standard for the quantification of pramipexole in biological samples via mass spectrometry.[5] Understanding the subtle differences in their physicochemical properties is crucial for accurate analytical method development and interpretation of research data.
Comparative Physicochemical Data
The following tables summarize the key physicochemical properties of Pramipexole and this compound. Deuteration is expected to have a minimal impact on most physicochemical properties other than molecular weight; therefore, much of the experimental data for pramipexole can be considered representative for its deuterated form in the absence of specific experimental values for this compound.
Table 1: General and Physical Properties
| Property | Pramipexole | This compound |
| Chemical Name | (6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | (S)-N6-(propyl-2,2,3,3,3-d5)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine, dihydrochloride |
| Molecular Formula | C₁₀H₁₇N₃S | C₁₀H₁₂D₅N₃S • 2HCl |
| Molecular Weight | 211.33 g/mol [6] | 289.3 g/mol [5] |
| Physical Description | White to off-white solid powder | Solid[5] |
| Melting Point | 288-290 °C[2][6] | Not available |
Table 2: Solubility and Partition Coefficient
| Property | Pramipexole | This compound |
| Water Solubility | Freely soluble[2][6] | Not available |
| Solubility in other solvents | Insoluble in H₂O; ≥10.57 mg/mL in DMSO; ≥22.75 mg/mL in EtOH[7] | Slightly soluble in Methanol[5] |
| LogP | 1.42[2][6] | Not available |
| pKa | 5.6, 9.5[2][6] | Not available |
Note: Pramipexole is often used as a dihydrochloride monohydrate salt, which is freely soluble in water.[8][9]
Experimental Protocols
Detailed methodologies are essential for the accurate determination of physicochemical properties. The following sections describe standard experimental protocols.
Determination of Solubility (Shake-Flask Method)
The saturation shake-flask method is a widely accepted technique for determining thermodynamic solubility.[10]
Methodology:
-
An excess amount of the solid compound (pramipexole or this compound) is added to a series of vials containing aqueous buffers at different pH values (e.g., 1.2, 4.5, 6.8).[11][12]
-
The vials are sealed and agitated in a mechanical shaker or rotator at a constant temperature (e.g., 37 ± 1 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13]
-
After agitation, the samples are allowed to stand to permit the sedimentation of the undissolved solid.[10]
-
A sample of the supernatant is carefully removed, filtered (e.g., using a 0.45 µm filter) to remove any remaining solid particles, and diluted as necessary.
-
The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable compounds.[14][15][16]
Methodology:
-
A specific amount of the active pharmaceutical ingredient (API) is accurately weighed and dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for less soluble compounds.[14]
-
The solution is placed in a temperature-controlled vessel and a calibrated pH electrode is immersed in it.[14]
-
The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[14]
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value is determined from the inflection point of the titration curve.[14] For a monoprotic acid, the pH at the half-equivalence point is equal to the pKa.
Mechanism of Action and Signaling Pathway
Pramipexole functions as a dopamine agonist, with a particularly high affinity for D2 and D3 receptors, which are G protein-coupled receptors (GPCRs).[4] Activation of these receptors initiates an intracellular signaling cascade that helps to restore the balance in neural circuits affected by dopamine deficiency.[4]
Signaling Cascade:
-
Pramipexole binds to and activates D2/D3 dopamine receptors on the postsynaptic membrane.
-
This activation leads to the inhibition of the enzyme adenylyl cyclase.
-
The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA).
-
This cascade ultimately modulates downstream effectors, leading to a reduction in neuronal excitability and amelioration of motor symptoms.[4]
Neuroprotective Effects
Beyond its primary role as a dopamine agonist, pramipexole has demonstrated neuroprotective properties in preclinical studies.[17] These effects are thought to be independent of its dopamine receptor agonism and may involve the mitigation of oxidative stress and inhibition of apoptotic pathways.[17][18]
Proposed Neuroprotective Mechanism:
-
Mitochondrial Protection: Pramipexole may help stabilize mitochondrial function.
-
ROS Reduction: It has been shown to reduce the production of mitochondrial reactive oxygen species (ROS).[18]
-
Apoptosis Inhibition: Pramipexole can inhibit the activation of apoptotic pathways, thereby protecting neurons from cell death.[18]
Conclusion
Pramipexole is a well-characterized dopamine agonist with defined physicochemical properties that underpin its therapeutic use. Its deuterated analog, this compound, is an indispensable tool in bioanalytical assays. While their core chemical structures are nearly identical, the difference in isotopic composition necessitates the use of this compound as an internal standard for achieving high accuracy and precision in quantitative studies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for professionals engaged in the research and development of dopaminergic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pramipexole - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pramipexole dihydrochloride monohydrate | 191217-81-9 [chemicalbook.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. scribd.com [scribd.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. researchgate.net [researchgate.net]
- 18. apexbt.com [apexbt.com]
Methodological & Application
Application Note: High-Throughput Bioanalysis of Pramipexole in Human Plasma using LC-MS/MS with Pramipexole-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pramipexole in human plasma. The use of a stable isotope-labeled internal standard, Pramipexole-d5, ensures high accuracy and precision, correcting for matrix effects and variability in sample processing.[1] The method involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of pramipexole.
Introduction
Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[1] These standards co-elute with the analyte and exhibit nearly identical chemical and physical properties, which allows for effective correction of matrix-induced ion suppression or enhancement and other sources of variability during sample preparation and analysis.[1] This application note provides a detailed protocol for the determination of pramipexole in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Pramipexole dihydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Ultrapure water
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Waters, Agilent, Thermo Fisher)
-
Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Stock and Working Solutions
-
Pramipexole Stock Solution (1 mg/mL): Dissolve 1 mg of pramipexole dihydrochloride in 1 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Pramipexole Working Solutions: Prepare serial dilutions of the pramipexole stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Protocols
Sample Preparation Protocol
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Protocol
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or a shallow gradient can be optimized |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Dwell Time | 150 ms |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Pramipexole | 212.1 | 153.1 | 25 | 50 |
| This compound | 217.1 | 158.1 | 25 | 50 |
Note: The optimal collision energy and declustering potential should be determined for the specific instrument used.
Method Validation Summary
A summary of typical validation parameters for a similar LC-MS/MS method for pramipexole is provided below.
| Parameter | Result |
| Linearity Range | 20 - 4020 pg/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL[3] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (% Bias) | ± 15% |
| Inter-day Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Visualizations
Caption: Workflow for plasma sample preparation.
Caption: Logical flow of the LC-MS/MS analysis.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of pramipexole in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput bioanalytical laboratories supporting clinical and preclinical studies. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data integrity.
References
- 1. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Pramipexole-d5 in Pharmacokinetic Studies of Pramipexole Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Pramipexole-d5 as an internal standard in pharmacokinetic (PK) studies of Pramipexole formulations. The protocols are intended for bioanalytical scientists and researchers in the field of drug development and clinical pharmacology.
Introduction
Pramipexole is a non-ergot dopamine agonist with high specificity for the D2 subfamily of dopamine receptors, particularly the D3 subtype.[1] It is widely used in the treatment of Parkinson's disease and restless legs syndrome.[2] To ensure the safety and efficacy of generic formulations and to develop novel drug delivery systems, such as extended-release tablets, it is crucial to conduct pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of Pramipexole.
The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled IS co-elutes with the analyte and experiences similar ionization effects, which corrects for variability during sample preparation and analysis, leading to high accuracy and precision.
Application: Bioequivalence Studies of Pramipexole Formulations
A primary application for the use of this compound is in bioequivalence (BE) studies comparing a test formulation (e.g., a generic drug) to a reference formulation. These studies are essential for the regulatory approval of generic drugs. The key pharmacokinetic parameters evaluated are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).
Quantitative Data from Bioequivalence Studies
The following tables summarize pharmacokinetic parameters from various studies comparing different formulations of Pramipexole.
Table 1: Pharmacokinetic Parameters of Pramipexole 0.25 mg Immediate-Release Tablets (Test vs. Reference) [3]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| AUC0-t (pg·h/mL) | 2830.0 ± 730.0 | 2970.0 ± 780.0 | 95.89% (90.73%–101.34%) |
| AUC0-∞ (pg·h/mL) | 3010.0 ± 820.0 | 3160.0 ± 880.0 | 95.53% (89.75%–101.68%) |
| Cmax (pg/mL) | 200.0 ± 50.0 | 220.0 ± 60.0 | 92.11% (84.35%–100.58%) |
| t1/2 (h) | 8.82 ± 4.02 | 8.83 ± 3.95 | - |
| tmax (h) | 2.0 (median) | 2.0 (median) | - |
Table 2: Pharmacokinetic Parameters of Pramipexole 0.375 mg Extended-Release Tablets Under Fasted Conditions (Test vs. Reference) [4]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| AUC0-t (hpg/mL) | 8801.95 ± 1966.83 | 8646.37 ± 2600.49 | 101.92% (95.74%–108.51%) |
| AUC0-∞ (hpg/mL) | 9469.03 ± 1991.61 | 9082.95 ± 2666.26 | 104.91% (98.24%–112.04%) |
| Cmax (pg/mL) | 409.33 ± 95.93 | 413.77 ± 132.03 | 98.27% (90.47%–106.74%) |
| t1/2 (h) | 11.98 ± 3.91 | 9.85 ± 2.63 | - |
| tmax (h) | 4.50 (median) | 4.50 (median) | - |
Table 3: Pharmacokinetic Parameters of Pramipexole 0.375 mg Extended-Release Tablets Under Fed Conditions (Test vs. Reference) [4]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| AUC0-t (hpg/mL) | 9025.35 ± 1476.70 | 8963.48 ± 1580.62 | 100.95% (97.23%–104.81%) |
| AUC0-∞ (hpg/mL) | 9347.24 ± 1469.11 | 9289.73 ± 1569.19 | 100.86% (97.19%–104.67%) |
| Cmax (pg/mL) | 514.79 ± 77.42 | 526.07 ± 92.92 | 98.31% (92.62%–104.36%) |
| t1/2 (h) | 8.52 ± 1.55 | 8.32 ± 1.45 | - |
| tmax (h) | 5.00 (median) | 5.00 (median) | - |
Experimental Protocols
Bioanalytical Method for Pramipexole in Human Plasma using LC-MS/MS
This protocol describes a validated method for the quantification of Pramipexole in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Pramipexole reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Weak Cation Exchange)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
3. Preparation of Stock and Working Solutions
-
Pramipexole Stock Solution (1 mg/mL): Accurately weigh and dissolve Pramipexole in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Pramipexole stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 1 ng/mL) in the same diluent.
4. Sample Preparation (Protein Precipitation followed by SPE) [5]
-
Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
5. LC-MS/MS Conditions
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Transitions (Multiple Reaction Monitoring - MRM):
-
Pramipexole: 212.1 > 153.1[6]
-
This compound: 217.1 > 158.1 (Note: The exact mass transition for this compound may vary depending on the position of the deuterium labels and should be optimized).
-
6. Data Analysis
-
Integrate the peak areas for Pramipexole and this compound.
-
Calculate the peak area ratio (Pramipexole / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Pramipexole in the unknown samples from the calibration curve.
-
Calculate the pharmacokinetic parameters (AUC, Cmax, tmax, t1/2) using appropriate software.
Visualizations
Pramipexole Signaling Pathway
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparative Pharmacokinetics Study of the Anti-Parkinsonian Drug Pramipexole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Standard Operating Procedure for the Use of Pramipexole-d5 in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed standard operating procedure (SOP) for the utilization of Pramipexole-d5 as an internal standard in bioequivalence studies of Pramipexole formulations. This document outlines the regulatory framework, study design considerations, and a comprehensive bioanalytical method protocol.
Introduction
Pramipexole is a non-ergot dopamine agonist with high specificity for the D2 subfamily of dopamine receptors, particularly the D3 subtype.[1][2][3][4] It is indicated for the treatment of Parkinson's disease and restless legs syndrome.[1][4][5] To ensure that generic formulations of Pramipexole perform equivalently to the innovator product, regulatory agencies require bioequivalence (BE) studies. These studies are crucial for demonstrating that the generic drug product is interchangeable with the reference product.[6][7]
This compound, a stable isotope-labeled version of Pramipexole, is an ideal internal standard (IS) for quantitative bioanalysis in BE studies. Its physicochemical properties are nearly identical to Pramipexole, ensuring similar behavior during sample preparation and chromatographic analysis, while its mass difference allows for distinct detection by mass spectrometry.
Regulatory Framework and Study Design
Bioequivalence studies must be conducted in accordance with guidelines set by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11][12]
2.1. Study Design
A typical bioequivalence study for Pramipexole is a single-center, randomized, open-label, two-period, two-sequence, single-dose, crossover study.[13][14][15] This design minimizes variability and allows for comparison of the test and reference products within the same subjects.[11]
-
Population: Healthy male and female subjects are typically enrolled.[13][16] Inclusion and exclusion criteria should be clearly defined to ensure a homogenous study population.
-
Treatments: Subjects receive a single dose of the test formulation and the reference formulation in separate periods, with a washout period in between.[13] Studies are often conducted under both fasting and fed conditions.[13][14][15]
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration to characterize the pharmacokinetic profile.[13][17]
2.2. Pharmacokinetic Parameters
The following pharmacokinetic parameters are calculated from the plasma concentration-time data:
-
Cmax: Maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach maximum plasma concentration.
-
t1/2: Elimination half-life.
For a generic product to be considered bioequivalent, the 90% confidence intervals (CIs) for the geometric mean ratios (test/reference) of Cmax, AUC0-t, and AUC0-∞ must fall within the range of 80.00% to 125.00%.[15]
Bioanalytical Method Validation
A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be developed and validated for the quantification of Pramipexole in human plasma, using this compound as the internal standard.[18][19] The validation should adhere to regulatory guidelines and demonstrate the method's accuracy, precision, selectivity, stability, and linearity.[20]
3.1. Summary of a Validated LC-MS/MS Method
The following table summarizes typical parameters for a validated LC-MS/MS method for Pramipexole quantification.
| Parameter | Details |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.[15][18][19] |
| Chromatographic Column | C18 or other suitable reverse-phase column.[15][20] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium formate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[19][20] |
| Flow Rate | Typically in the range of 0.5 - 1.0 mL/min.[20] |
| Ionization Mode | Positive electrospray ionization (ESI+).[18][19] |
| Detection Mode | Multiple Reaction Monitoring (MRM).[18][19] |
| MRM Transitions | Pramipexole: m/z 212.1 → 153.1[19]; this compound: Specific transition to be determined based on fragmentation pattern. |
| Internal Standard | This compound |
| Linearity Range | Typically from low pg/mL to several ng/mL (e.g., 20-4020 pg/mL).[18][19] |
| Sample Preparation | Solid-phase extraction (SPE)[19] or liquid-liquid extraction (LLE).[20][21] |
Experimental Protocols
4.1. Stock and Working Solution Preparation
-
Pramipexole Stock Solution (1 mg/mL): Accurately weigh and dissolve the required amount of Pramipexole reference standard in methanol.[18]
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve the required amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Pramipexole stock solution in a suitable solvent (e.g., methanol:water, 50:50 v/v) to create calibration curve (CC) and quality control (QC) working solutions.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 2.00 ng/mL) by diluting the stock solution in a suitable solvent.[15]
4.2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of human plasma into a polypropylene tube.
-
Spike with 50 µL of the this compound internal standard working solution.[20]
-
Vortex for 30 seconds.
-
Add 100 µL of 50% ammonia in water and vortex briefly.[20]
-
Add 2.5 mL of extraction solvent (e.g., Ethyl acetate: n-Hexane, 90:10 v/v).[20]
-
Vortex for 10 minutes.
-
Centrifuge at 4500 rpm for 10 minutes at 5°C.[20]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 300 µL of the mobile phase.[20]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4.3. LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system with the mobile phase.
-
Inject a 20 µL aliquot of the prepared sample into the system.[20]
-
Run the chromatographic separation using the validated method parameters.
-
Perform data acquisition in MRM mode for both Pramipexole and this compound.
Data Presentation
The pharmacokinetic data from the bioequivalence study should be summarized in clear and concise tables for easy comparison between the test and reference formulations.
Table 1: Pharmacokinetic Parameters of Pramipexole under Fasting Conditions
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (pg/mL) | 409.33 ± 95.93[14][15] | 413.77 ± 132.03[14][15] | To be calculated |
| AUC0-t (hpg/mL) | 8801.95 ± 1966.83[14][15] | 8646.37 ± 2600.49[14][15] | To be calculated |
| AUC0-∞ (hpg/mL) | 9469.03 ± 1991.61[14][15] | 9082.95 ± 2666.26[14][15] | To be calculated |
| Tmax (h) | 4.50[14][15] | 4.50[14][15] | N/A |
| t1/2 (h) | 11.98 ± 3.91[14][15] | 9.85 ± 2.63[14][15] | N/A |
Table 2: Pharmacokinetic Parameters of Pramipexole under Fed Conditions
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (pg/mL) | To be determined | To be determined | To be calculated |
| AUC0-t (hpg/mL) | To be determined | To be determined | To be calculated |
| AUC0-∞ (hpg/mL) | To be determined | To be determined | To be calculated |
| Tmax (h) | To be determined | To be determined | N/A |
| t1/2 (h) | To be determined | To be determined | N/A |
Visualizations
6.1. Experimental Workflow
Caption: Bioequivalence study experimental workflow.
6.2. Pramipexole Signaling Pathway
Caption: Simplified Pramipexole signaling pathway.
References
- 1. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. efda.gov.et [efda.gov.et]
- 7. who.int [who.int]
- 8. fda.gov [fda.gov]
- 9. FDA refreshes bioequivalence guidance for generic drugs | RAPS [raps.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinConnect | Multiple Dose Bioequivalence Study of Pramipexole [clinconnect.io]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of pramipexole in human plasma by liquid chromatography tandem mass spectrometry using tamsulosin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry Protocol for the Quantitative Analysis of Pramipexole-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Pramipexole-d5 in biological matrices using High-Resolution Mass Spectrometry (HRMS). Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The use of a deuterated internal standard, this compound, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. This protocol outlines the procedures for sample preparation, liquid chromatographic separation, and HRMS detection, and provides expected performance characteristics.
Introduction
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is recommended for the extraction of this compound from plasma or serum samples.
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Internal Standard (a suitable deuterated analog of a related compound if Pramipexole is the analyte)
Procedure:
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see section 2).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, equipped with a heated electrospray ionization (HESI) source.
Mass Spectrometric Conditions:
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 320°C |
| Sheath Gas Flow | 40 arbitrary units |
| Auxiliary Gas Flow | 10 arbitrary units |
| Full Scan Resolution | 70,000 FWHM (at m/z 200) |
| Scan Range | m/z 100-500 |
| AGC Target | 1e6 |
| Maximum Injection Time | 100 ms |
| Data Acquisition Mode | Full Scan or Targeted-SIM (t-SIM) |
Exact Mass of this compound:
Data Presentation
The quantitative performance of the method should be evaluated by establishing a calibration curve and determining the linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following tables summarize expected performance data based on typical HRMS assays for small molecules.
Table 1: Calibration Curve and Linearity
| Parameter | Expected Value |
| Calibration Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Linearity | Linear |
Table 2: Sensitivity
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Table 3: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| Low QC | 0.3 | < 15% | ± 15% |
| Mid QC | 30 | < 15% | ± 15% |
| High QC | 80 | < 15% | ± 15% |
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Signaling Pathways and Logical Relationships
For the analysis of this compound, a logical workflow is followed to ensure accurate and precise quantification. This can be represented as a decision tree for data acquisition and processing.
Caption: Logical workflow for data processing and validation.
Conclusion
This application note provides a comprehensive and detailed protocol for the high-resolution mass spectrometric analysis of this compound. The use of HRMS provides high selectivity and accuracy, making it an ideal platform for quantitative bioanalysis in drug development and clinical research. The described methods for sample preparation, liquid chromatography, and mass spectrometry, along with the expected performance characteristics, offer a solid foundation for researchers to develop and validate their own assays for Pramipexole and its metabolites.
References
Application Note: Therapeutic Drug Monitoring of Pramipexole in Parkinson's Disease Using Pramipexole-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pramipexole is a non-ergot dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[1][2][3] It works by stimulating dopamine receptors in the brain, thereby compensating for the dopamine deficiency that characterizes Parkinson's disease.[4][5][6] Therapeutic drug monitoring (TDM) of pramipexole can be a valuable tool for optimizing treatment, ensuring efficacy, and minimizing adverse effects. This is particularly important given the variability in its pharmacokinetic properties among individuals.[7] This application note provides a detailed protocol for the quantification of pramipexole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Pramipexole-d5 as an internal standard.
Pramipexole is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 2 hours.[1][5] It exhibits linear pharmacokinetics over the clinical dosage range.[1] The absolute bioavailability of pramipexole is over 90%, and it is primarily excreted unchanged in the urine.[1][8] The elimination half-life is approximately 8 hours in young, healthy individuals and extends to about 12 hours in the elderly.[1]
Experimental Protocols
A highly sensitive and selective LC-MS/MS method is essential for the accurate quantification of pramipexole in biological matrices. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response.[9]
Method 1: Liquid-Liquid Extraction (LLE) based LC-MS/MS
This protocol is adapted from established methods for pramipexole quantification.[10]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution (concentration to be optimized, e.g., 10 ng/mL).
-
Vortex for 10 seconds.
-
Add 100 µL of 1 M sodium hydroxide to alkalinize the sample.
-
Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-CN (e.g., 4.6 x 150 mm, 5 µm)[11]
-
Mobile Phase: 15:5:80 (v/v/v) water:0.1 M ammonium acetate:methanol[11]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Run Time: 3.5 minutes[10]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas: Nitrogen
-
Multiple Reaction Monitoring (MRM) Transitions:
Method 2: Solid-Phase Extraction (SPE) based LC-MS/MS
This protocol is based on a method developed for the analysis of pramipexole in mouse plasma and tissues, which effectively eliminates lipid matrix effects.[9]
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add 50 µL of this compound internal standard working solution.
-
Add 600 µL of 4% phosphoric acid in water and vortex.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Condition a weak cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Welch Ultimate® XB-CN (e.g., 2.1 x 50 mm, 1.7 µm)[9]
-
Mobile Phase: Isocratic elution with a suitable mobile phase such as acetonitrile and ammonium acetate buffer. A common mobile phase is a mixture of acetonitrile and 0.01 M ammonium acetate buffer (pH 4.4) in a 70:30 v/v ratio.[13]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: High-sensitivity triple quadrupole mass spectrometer
-
Ionization Source: ESI positive
-
MRM Transitions:
Data Presentation
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for pramipexole quantification.
Table 1: Calibration Curve Parameters
| Parameter | Expected Value |
| Linearity Range | 20 - 5000 pg/mL[10][11][13] |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 20 pg/mL[13] |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| LLOQ | 20 | < 15% | < 15% | ± 20% |
| Low QC | 60 | < 15% | < 15% | ± 15% |
| Mid QC | 600 | < 15% | < 15% | ± 15% |
| High QC | 4000 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Pramipexole | > 85% | 90 - 110% |
| This compound | > 85% | 90 - 110% |
Mandatory Visualizations
Caption: Experimental workflow for TDM of Pramipexole.
Caption: Pramipexole's mechanism of action at dopamine receptors.
References
- 1. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Pramipexole: MedlinePlus Drug Information [medlineplus.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Articles [globalrx.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ovid.com [ovid.com]
- 8. tandfonline.com [tandfonline.com]
- 9. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of pramipexole in human plasma by liquid chromatography tandem mass spectrometry using tamsulosin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of pramipexole (U-98,528) in human plasma by high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comparative Pharmacokinetics Study of the Anti-Parkinsonian Drug Pramipexole [mdpi.com]
- 13. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Pramipexole quantification with LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Pramipexole using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact Pramipexole quantification?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (Pramipexole).[1] These components can include salts, lipids, proteins, and metabolites.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of Pramipexole in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of your assay, resulting in unreliable quantification.[1]
Q2: I'm observing significant ion suppression for Pramipexole. What are the common causes?
A2: Ion suppression is the most common matrix effect in LC-MS/MS.[4][5] For Pramipexole analysis in biological matrices like plasma, the primary culprits are often phospholipids.[1][3] These endogenous molecules are abundant in plasma and can co-elute with Pramipexole, competing for ionization and reducing its signal intensity. Other potential causes include:
-
High concentrations of salts or other endogenous small molecules: These can alter the droplet drying process in the electrospray ionization (ESI) source.
-
Co-eluting metabolites of Pramipexole or other drugs: These can interfere with the ionization process.[1]
-
Sub-optimal sample preparation: Inefficient removal of matrix components is a direct cause of ion suppression.[4]
-
Inadequate chromatographic separation: If Pramipexole co-elutes with a large mass of interfering compounds, ion suppression is more likely.
Q3: How can I assess the extent of matrix effects in my Pramipexole assay?
A3: Two primary methods are used to evaluate matrix effects:
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Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7][8] A solution of Pramipexole is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip or rise in the constant Pramipexole signal indicates the retention time of matrix components causing ion suppression or enhancement, respectively.[6][7]
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Post-Extraction Spike: This is a quantitative method to determine the percentage of ion suppression or enhancement.[6] The response of Pramipexole in a neat solution is compared to its response when spiked into an extracted blank matrix sample at the same concentration. The matrix effect can be calculated using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Q4: What are the most effective strategies to overcome matrix effects for Pramipexole analysis?
A4: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering Pramipexole. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and may not effectively remove phospholipids.[9]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning Pramipexole into an immiscible organic solvent.[3]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific interactions between Pramipexole and a solid sorbent.[1][10][11] Weak cation exchange SPE has been shown to be particularly effective at removing phospholipids for Pramipexole analysis.[1]
-
-
Improve Chromatographic Separation: Modifying your LC method to separate Pramipexole from the regions of ion suppression (identified by post-column infusion) can significantly reduce matrix effects. This can be achieved by changing the column, mobile phase composition, or gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d3-Pramipexole) is the ideal internal standard as it has nearly identical chemical and physical properties to Pramipexole and will co-elute.[1] This means it will experience the same degree of matrix effects, effectively compensating for any signal suppression or enhancement and leading to more accurate quantification.
Q5: My recovery of Pramipexole is low. What can I do to improve it?
A5: Low recovery can be due to several factors related to your sample preparation method:
-
Inappropriate Extraction Solvent (LLE): The polarity and pH of the extraction solvent are critical for efficiently partitioning Pramipexole. Ensure the pH of the aqueous phase is adjusted to keep Pramipexole in its neutral form for better extraction into an organic solvent.
-
Incorrect SPE Sorbent or Elution Solvent: The choice of SPE sorbent should be based on the physicochemical properties of Pramipexole. Ensure the elution solvent is strong enough to desorb Pramipexole from the sorbent.
-
Incomplete Protein Precipitation (PPT): Ensure the ratio of precipitating solvent to sample is sufficient for complete protein removal. Inefficient precipitation can lead to the analyte being trapped in the protein pellet.
-
Analyte Adsorption: Pramipexole may adsorb to plasticware. Using low-binding tubes and pipette tips can help mitigate this issue.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes quantitative data from various studies on Pramipexole quantification, highlighting the impact of different sample preparation techniques on recovery and matrix effects.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | LLOQ (pg/mL) | Internal Standard | Reference |
| Protein Precipitation (PPT) followed by Weak Cation Exchange Solid-Phase Extraction (SPE) | Not explicitly stated, but method showed significant reduction of matrix effects | Not explicitly stated, but method showed significant reduction of matrix effects | 50 | d3-Pramipexole | [1] |
| Solid-Phase Extraction (SPE) | > 59.2% | Not explicitly stated | 20 | Memantine | [10] |
| Liquid-Liquid Extraction (LLE) | 79.4 - 87.0% | Not explicitly stated | 100 | Ropinirole | [3] |
| Liquid-Liquid Extraction (LLE) | Not explicitly stated | Not explicitly stated | 200 | Tamsulosin | [12] |
| Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE) | Not explicitly stated | Not explicitly stated | 150 | - | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments related to overcoming matrix effects in Pramipexole quantification.
Protocol 1: Sample Preparation using Protein Precipitation (PPT) followed by Weak Cation Exchange Solid-Phase Extraction (SPE)
This protocol is adapted from a method shown to effectively eliminate lipid matrix effects.[1]
-
Protein Precipitation:
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To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., d3-Pramipexole).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (Weak Cation Exchange):
-
Condition a weak cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the PPT step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5) followed by 1 mL of methanol.
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Dry the cartridge under vacuum for 5 minutes.
-
Elute Pramipexole with 1 mL of 5% ammonia in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
-
Protocol 2: Assessment of Matrix Effects using Post-Column Infusion
-
System Setup:
-
Prepare a standard solution of Pramipexole in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 10 ng/mL).
-
Using a T-connector, introduce the Pramipexole solution at a constant low flow rate (e.g., 10 µL/min) into the mobile phase flow after the analytical column and before the mass spectrometer's ion source.
-
-
Procedure:
-
Equilibrate the LC-MS/MS system until a stable baseline signal for Pramipexole is observed.
-
Inject a blank matrix sample that has been processed using your chosen sample preparation method.
-
Monitor the Pramipexole signal throughout the chromatographic run.
-
-
Interpretation:
-
A consistent and flat baseline indicates no significant matrix effects at any point in the chromatogram.
-
A decrease in the baseline signal indicates ion suppression at that retention time.
-
An increase in the baseline signal indicates ion enhancement at that retention time.
-
Visualizations
Experimental Workflow for Pramipexole Quantification
Caption: Workflow for Pramipexole quantification from plasma.
Decision Tree for Troubleshooting Matrix Effects
Caption: Troubleshooting matrix effects in Pramipexole analysis.
References
- 1. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral liquid chromatography-tandem mass spectrometry assay to determine that dexpramipexole is not converted to pramipexole in vivo after administered in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of pramipexole in human plasma by liquid chromatography tandem mass spectrometry using tamsulosin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving chromatographic peak shape for Pramipexole and Pramipexole-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic peak shape for Pramipexole and its deuterated internal standard, Pramipexole-d5.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Pramipexole and this compound, focusing on asymmetrical peaks (fronting and tailing).
Q1: My Pramipexole peak is tailing. What are the primary causes and how can I fix it?
Peak tailing is the most common peak shape distortion for basic compounds like Pramipexole.[1][2] It occurs when there are multiple retention mechanisms at play. The primary cause is the interaction of the basic amine groups in Pramipexole with acidic, ionized silanol groups on the surface of silica-based columns.[1][2][3] This secondary interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3.0 or 4.0) neutralizes the silanol groups (Si-O⁻ to Si-OH), minimizing the unwanted ionic interactions.[2][4] Using a buffer, such as a phosphate or acetate buffer, is crucial to maintain a stable pH.[1][5]
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Use a Modern, High-Purity Column: Modern columns are often manufactured with high-purity silica and are "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active.[2]
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Add a Mobile Phase Modifier: Adding a small concentration of a basic compound, like triethylamine (TEA), to the mobile phase can act as a silanol-masking agent.[6][7] The TEA will preferentially interact with the active silanol sites, preventing Pramipexole from doing so.
-
Decrease Sample Load: Overloading the column can lead to peak tailing.[1][4] Try reducing the injection volume or the concentration of the sample.
-
Consider Ion-Pair Chromatography: Using an ion-pairing reagent like sodium octane sulfonate can improve peak shape for ionic compounds.[8][9]
Q2: I'm observing peak fronting for Pramipexole. What could be the issue?
Peak fronting is less common than tailing but can occur.[10][11]
Potential Causes and Solutions:
-
Column Overload: This is a primary cause of fronting.[10] The sample concentration is too high for the column's capacity.
-
Solution: Dilute the sample or reduce the injection volume.[4]
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread and distort.
-
Solution: Prepare the sample in the mobile phase or a weaker solvent whenever possible.[12]
-
-
Column Degradation: A void or channel in the column packing, particularly at the inlet, can lead to asymmetrical peaks.[4][10]
-
Solution: Replace the column. Using a guard column can help extend the life of the analytical column.[12]
-
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting asymmetrical peaks for Pramipexole.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. sielc.com [sielc.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Troubleshooting low recovery of Pramipexole-d5 in solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Pramipexole-d5 during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of this compound, presented in a question-and-answer format to directly resolve specific experimental problems.
Q1: Why is the recovery of my deuterated internal standard, this compound, consistently low?
Low recovery of this compound can stem from several factors throughout the SPE workflow. A systematic approach is crucial to identify the source of analyte loss. The first step is to determine at which stage the loss is occurring: sample loading, washing, or elution.[1] This can be achieved by collecting and analyzing the fractions from each step.
A common issue is an inappropriate choice of sorbent or suboptimal pH conditions, given that Pramipexole is a basic compound.[2][3] Additionally, issues with the deuterated standard itself, though less common, should be considered.[4]
Q2: How do I choose the correct SPE sorbent and conditions for this compound?
Understanding the physicochemical properties of Pramipexole is key to selecting the appropriate SPE strategy.
Pramipexole Physicochemical Properties
| Property | Value | Implication for SPE |
| pKa | 9.7 (strongest basic) | At a pH two units below the pKa (i.e., pH < 7.7), Pramipexole will be positively charged, making it ideal for cation exchange SPE. |
| logP | 1.42 | Indicates moderate hydrophobicity, suggesting that reversed-phase SPE is also a viable retention mechanism. |
| Solubility | Freely soluble in water and methanol | This allows for flexibility in the choice of solvents for sample preparation and elution. |
Given that Pramipexole is a basic compound, a mixed-mode cation exchange (MCX) sorbent is highly recommended.[2][3][5][6] This type of sorbent offers dual retention mechanisms: reversed-phase and ion exchange. This allows for a more robust and selective extraction, enabling rigorous washing steps to remove matrix interferences without losing the analyte.[2][7]
Troubleshooting Low Recovery at Each SPE Stage
To pinpoint the cause of low recovery, use the following diagnostic workflow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biotage.com [biotage.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. The use of mixed-mode ion-exchange solid phase extraction to characterize pharmaceutical drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Mass Spectrometer Parameters for Pramipexole-d5 Analysis
Welcome to the technical support center for the analysis of Pramipexole-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry methods for this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Pramipexole and this compound?
A1: For Pramipexole, the most commonly reported MRM transition is m/z 212.1 → 153.1.[1] Since this compound has five deuterium atoms, its molecular weight is increased by five units. Therefore, the expected precursor ion for this compound is m/z 217.1. The fragmentation is unlikely to be significantly altered by the deuterium labeling on the propyl group. Thus, the primary product ion is expected to remain the same.
Q2: How do I optimize the collision energy for this compound?
A2: Collision energy should be optimized empirically for your specific instrument. A good starting point is to use the collision energy settings for unlabeled Pramipexole as a reference and then perform a collision energy optimization experiment. This typically involves infusing a solution of this compound and monitoring the intensity of the product ion across a range of collision energy values. The optimal setting will be the one that provides the most stable and intense signal.
Q3: I am observing a weak or inconsistent signal for this compound. What are the possible causes?
A3: A weak or inconsistent signal can stem from several factors. Common causes include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.
-
Improper Sample Preparation: Inefficient extraction or the presence of contaminants can lead to signal loss.
-
Suboptimal Mass Spectrometer Parameters: Incorrect ion source settings or collision energy can reduce sensitivity.
-
Instability of the Analyte: While Pramipexole is generally stable, issues can arise with prolonged storage or improper handling of solutions.
Q4: How can I mitigate matrix effects in my this compound analysis?
A4: To minimize matrix effects, consider the following strategies:
-
Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: As you are using this compound, it should help to compensate for matrix effects affecting Pramipexole. Ensure that the internal standard is added early in the sample preparation process.
-
Dilution of the Sample: If the matrix effect is severe, diluting the sample can reduce the concentration of interfering components.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | Use a column with end-capping to minimize silanol interactions. Adjust the mobile phase pH to ensure Pramipexole is in a consistent ionic state. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Contamination of the Column or Guard Column | Wash the column with a strong solvent or replace the guard column. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Purge the LC system thoroughly. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in your autosampler method. Inject blanks between samples. |
| Presence of Isobaric Interferences | Optimize chromatographic separation to resolve the interference from the analyte peak. If unresolved, a more specific MRM transition may be needed. |
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters for the analysis of Pramipexole, which can be adapted for this compound.
Table 1: Liquid Chromatography Parameters for Pramipexole Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Discovery CN | Welch Ultimate® XB-CN | Zorbax SB-C18 |
| Mobile Phase A | 0.01 M Ammonium Acetate Buffer (pH 4.4) | 10 mM Ammonium Formate | 10 mM Ammonium Formate (pH 7.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Isocratic (30:70, A:B)[1] | Isocratic | Isocratic (15:85, A:B) |
| Flow Rate | Not Specified | Not Specified | 0.5 mL/min |
| Run Time | 3.0 min[1] | 3.0 min | Not Specified |
Table 2: Mass Spectrometry Parameters for Pramipexole Analysis
| Parameter | Setting 1 | Setting 2 |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Pramipexole MRM Transition | 212.1 → 153.1[1] | 212.1 → 153.0 |
| This compound Precursor Ion (Expected) | 217.1 | 217.1 |
| This compound Product Ion (Expected) | 153.1 | 153.0 |
| Internal Standard (Example) | Memantine (180.2 → 107.3)[1] | Ranitidine (315.0 → 176.1) |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition a weak cation exchange SPE cartridge.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute Pramipexole and this compound from the cartridge using a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Collision Energy Optimization
-
Prepare a standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the initial mobile phase.
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Set the mass spectrometer to monitor the precursor ion of this compound (m/z 217.1).
-
Perform a product ion scan to identify the major fragment ions.
-
Select the most intense and stable product ion for the MRM transition.
-
Create a method to monitor the selected MRM transition while ramping the collision energy over a defined range (e.g., 10-50 eV).
-
Plot the product ion intensity as a function of collision energy to determine the optimal value that yields the highest signal intensity.
Visualizations
Caption: Workflow for this compound analysis from sample preparation to data processing.
Caption: A logical workflow for troubleshooting a weak or inconsistent this compound signal.
References
How to address isotopic cross-contribution in Pramipexole-d5 quantification
This guide provides technical support for researchers, scientists, and drug development professionals encountering issues with isotopic cross-contribution during the quantification of Pramipexole using its deuterated internal standard, Pramipexole-d5.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in this compound quantification?
Isotopic cross-contribution, or crosstalk, is a phenomenon in liquid chromatography-tandem mass spectrometry (LC-MS/MS) where the stable isotope-labeled internal standard (SIL-IS), this compound, contributes to the analytical signal of the unlabeled analyte, Pramipexole. This can also happen in reverse, where the analyte contributes to the IS signal. This interference occurs because either the SIL-IS contains a small amount of the unlabeled Pramipexole as an impurity, or the natural isotopic abundance of elements (like ¹³C) in the analyte contributes to a signal at the mass-to-charge ratio (m/z) of the SIL-IS.[1][2]
Q2: Why is it critical to address this cross-contribution?
Addressing cross-contribution is essential for ensuring the accuracy and reliability of bioanalytical data.[3] Uncorrected crosstalk can lead to:
-
Inaccurate Quantification: A falsely high signal for the analyte can lead to an overestimation of its concentration. This is particularly problematic at the Lower Limit of Quantification (LLOQ), where the contribution from the internal standard can be significant relative to the analyte's response.[4]
-
Non-linear Calibration Curves: If the contribution is significant, it can cause the calibration curve to become non-linear, affecting the performance of the assay.[5]
-
Failed Validation Batches: Bioanalytical method validation guidelines from regulatory bodies like the EMA and ICH require selectivity and accuracy to be demonstrated.[3][6] High levels of crosstalk can cause validation runs to fail these acceptance criteria.
Q3: What are the primary causes of isotopic cross-contribution?
There are two main causes:
-
Isotopic Impurity of the Internal Standard: The synthesis of this compound is never 100% perfect. The final material will almost always contain a small percentage of Pramipexole-d0 (unlabeled), d1, d2, etc. This is often the most significant source of contribution from the internal standard to the analyte channel.[1][7]
-
Natural Isotope Abundance: Pramipexole naturally contains atoms like Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%. In a molecule with many carbon atoms, there is a statistical probability that some molecules will contain one or more ¹³C atoms, making them heavier. This can cause the analyte to contribute a small signal to the mass transition of the internal standard.[5][8]
Q4: How is the level of cross-contribution formally assessed?
The contribution is assessed experimentally by preparing and analyzing specific solutions and evaluating the signal response in both the analyte and internal standard MRM (Multiple Reaction Monitoring) channels. This is a standard procedure during bioanalytical method validation.[6] The key solutions to analyze are a blank matrix sample with internal standard and a solution of the internal standard in a clean solvent. The response of the analyte in these samples indicates the level of contribution.
Troubleshooting Guide: Assessing and Correcting for Cross-Contribution
This guide provides a step-by-step process to identify, quantify, and correct for isotopic cross-contribution from this compound to Pramipexole.
Step 1: Experimental Protocol for Assessing Cross-Contribution
A clear experiment is required to determine the percentage of signal contribution. This should be performed during method development or validation.
Objective: To measure the peak area response of the Pramipexole (analyte) MRM transition when analyzing samples containing only the this compound (Internal Standard, IS).
Methodology:
-
Prepare Solutions:
-
Blank Sample: A sample of the biological matrix (e.g., human plasma) without analyte or IS.
-
Zero Sample (Blank + IS): A sample of the biological matrix spiked with the working concentration of this compound.
-
IS Working Solution: The this compound internal standard at its working concentration in the final reconstitution solvent.
-
LLOQ Sample: A matrix sample spiked with Pramipexole at the LLOQ concentration and this compound at its working concentration.
-
-
LC-MS/MS Analysis:
-
Set up an analytical batch containing multiple injections of the Blank, Zero Sample, IS Working Solution, and LLOQ samples.
-
For Pramipexole, a common MRM transition is m/z 212.1 → 153.2 .[9][10]
-
For this compound, the corresponding transition would be approximately m/z 217.1 → 158.2 (assuming 5 deuterium atoms on the propyl group).
-
Acquire data for both MRM transitions for all injections.
-
-
Data Review:
-
Integrate the peaks for both the analyte and IS transitions at the expected retention time for Pramipexole.
-
Record the peak area responses for each injection.
-
Workflow for Assessing Isotopic Cross-Contribution
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. Home - Cerilliant [cerilliant.com]
- 8. en-trust.at [en-trust.at]
- 9. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Resolving co-eluting metabolites in Pramipexole analytical methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the resolution of co-eluting metabolites and impurities in Pramipexole analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities and degradation products that co-elute with Pramipexole?
A1: During stability studies and manufacturing, several process-related and degradation impurities can arise. These are often structurally similar to Pramipexole, leading to co-elution challenges. Common impurities include oxidative degradation products, products from drug-excipient interactions, and process-related substances.[1][2] Forced degradation studies have shown that Pramipexole is susceptible to degradation under oxidative, hydrolytic (acidic and basic), and photolytic stress conditions.[3][4]
Q2: An unknown peak is appearing at a Relative Retention Time (RRT) of approximately 0.88-0.90 in our HPLC analysis. What could it be?
A2: A peak at this RRT range is frequently reported and can be attributed to several potential impurities:
-
Oxidative Degradation Products: N-oxide and S-oxide of Pramipexole have been identified at RRTs of 0.88 and 0.90, respectively.[1]
-
Drug-Excipient Interaction Impurity: An impurity identified as (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine was found at an RRT of 0.88 during stability studies of extended-release tablets. This impurity can form from an interaction between Pramipexole and excipients like HPMC.[2][5]
-
Maillard Reaction Products: In formulations containing mannitol, adducts formed from the Maillard reaction between Pramipexole and reducing sugar impurities have been detected around RRT 0.89.[6][7]
Q3: The standard USP method for Pramipexole uses an ion-pair reagent, which is incompatible with our LC-MS system. How can we modify the method for MS analysis?
A3: Ion-pair reagents like octane sulfonic acid are non-volatile and can cause ion suppression and contamination in an MS source.[1][2] To adapt the method for LC-MS, replace the non-volatile buffer and ion-pair reagent with volatile mobile phase components. A common strategy is to use a C8 or C18 column with a mobile phase consisting of volatile buffers like ammonium formate or ammonium acetate and an organic modifier like acetonitrile or methanol.[6][8][9] This approach allows for effective separation while ensuring compatibility with the MS detector for impurity identification.[2]
Q4: We are observing poor peak shape and tailing for the Pramipexole peak. What are the likely causes and solutions?
A4: Poor peak shape for a basic compound like Pramipexole is often due to secondary interactions with residual silanols on the silica-based column packing.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. A pH of around 2.7 has been used effectively with a phosphate buffer.[1]
-
Use a Modern Column: Employ end-capped columns (e.g., SymmetryShield C18) or columns with a different stationary phase (e.g., Polar-RP) designed to minimize silanol interactions.[4][9]
-
Mobile Phase Modifiers: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help saturate the active sites on the stationary phase, improving peak shape.[6]
Troubleshooting Guide
Problem 1: Poor resolution between Pramipexole and a closely eluting impurity.
-
Initial Assessment: Check system suitability parameters (resolution, tailing factor, theoretical plates). Identify the RRT of the co-eluting peak to cross-reference with known impurities.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Slightly decrease the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. This will increase retention times and may improve the separation between closely eluting peaks.
-
Change Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice-versa. The change in solvent selectivity can alter elution patterns and resolve co-eluting peaks.
-
Adjust pH: Modify the pH of the aqueous portion of the mobile phase. For a basic compound like Pramipexole, small changes in pH can significantly impact the retention and selectivity of the parent drug and its impurities.
-
Gradient Optimization: If using a gradient method, make the gradient shallower around the elution time of the critical pair. This increases the separation window for those specific compounds.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl or a Polar-Embedded phase) to introduce different separation mechanisms.
-
Problem 2: A new, significant peak appears during a forced degradation study.
-
Initial Assessment: This indicates the formation of a degradation product. The goal is to separate this new peak and identify it.
-
Troubleshooting Steps:
-
Characterize the Peak: Record the retention time (tR) and RRT of the new peak. Determine its UV spectrum using a PDA/DAD detector to see if it differs from the parent compound.
-
LC-MS Analysis: The most effective way to identify an unknown degradation product is by LC-MS. Develop an MS-compatible method (see FAQ 3) to determine the mass-to-charge ratio (m/z) of the new peak.[4]
-
MS/MS Fragmentation: Perform MS/MS analysis on the new peak's molecular ion. The resulting fragmentation pattern provides structural information that can be used to elucidate the structure of the degradant. The primary fragment for Pramipexole is often seen at m/z 153.1, corresponding to the benzothiazole moiety.[8]
-
Quantitative Data Summary
Table 1: Known Impurities and Degradation Products of Pramipexole
| Impurity / Degradant Name | Type | RRT | m/z ([M+H]⁺) | Reference(s) |
| Pramipexole | Active Pharmaceutical Ingredient | 1.00 | 212.1 | [8] |
| (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | Drug-Excipient Interaction | 0.88 | - | [2][5] |
| N-Oxide Pramipexole | Oxidative Degradation | 0.88 | 228.2 | [1] |
| S-Oxide Pramipexole | Oxidative Degradation | 0.90 | 228.4 | [1] |
| Pramipexole Mannose/Ribose Adducts | Drug-Excipient Interaction | ~0.89 | 374.1785 | [6][7] |
| (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid | Photolytic Degradation | ~0.40 | 256.8 | [4] |
| Impurity-I (Process-Related) | Process-Related | 0.59 | 198.0 | |
| Impurity-II (Process-Related) | Process-Related | 2.46 | 254.0 |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Pramipexole and Impurities
This protocol is a composite based on methods developed to separate Pramipexole from its degradation products.[1][4]
-
Chromatographic System: HPLC with UV/PDA Detector.
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[1]
-
Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to 2.7 with orthophosphoric acid.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Time 0 min: 95% A, 5% B
-
Time 20 min: 60% A, 40% B
-
Time 25 min: 60% A, 40% B
-
Time 30 min: 95% A, 5% B
-
Time 35 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 264 nm.[1]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., methanol or mobile phase A) to a final concentration of approximately 50 µg/mL.[4]
Protocol 2: LC-MS/MS Method for Impurity Identification
This protocol is adapted for identifying unknown impurities and is based on methods compatible with mass spectrometry.[6][8]
-
Chromatographic System: UPLC or HPLC coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.[6]
-
Column: Acquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm) or equivalent.[6][7]
-
Mobile Phase A: 5.0 mM Ammonium Formate in water, pH adjusted to 6.0.[6][7]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Time 0 min: 98% A, 2% B
-
Time 10 min: 20% A, 80% B
-
Time 12 min: 98% A, 2% B
-
Time 15 min: 98% A, 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
MS Detector Settings:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 50–800.
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 15 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 450 °C.[7]
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment ions.
-
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Caption: Experimental workflow for impurity identification via LC-MS/MS.
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS determination of pramipexole on rat dried blood spots: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing in-source fragmentation of Pramipexole-d5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of in-source fragmentation of Pramipexole-d5 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
A1: In-source fragmentation is the unintended breakdown of an analyte, in this case, this compound, within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This phenomenon can lead to an underestimation of the intact drug concentration and an overestimation of related fragment ions, compromising the accuracy and sensitivity of quantitative assays. For this compound, this can be particularly problematic as the goal is often to measure the intact deuterated molecule as an internal standard or therapeutic agent.
Q2: What are the primary causes of in-source fragmentation of this compound?
A2: The primary causes of in-source fragmentation are excessive energy being transferred to the this compound ions in the ion source. The two main instrument parameters that contribute to this are:
-
High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage is applied to extract ions from the atmospheric pressure region into the vacuum region of the mass spectrometer.[1][2] Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1]
-
High Source Temperature: Elevated temperatures in the ion source can provide enough thermal energy to cause the breakdown of thermally labile molecules like this compound.[1]
Q3: I am observing a significant peak at m/z 158.0 in my this compound analysis. What is this, and is it related to in-source fragmentation?
A3: this compound has a monoisotopic mass of approximately 216.1 g/mol . A common fragmentation pathway for pramipexole involves the loss of its propylamino group. For the deuterated analog, this would correspond to the loss of the d5-propylamino group. The resulting fragment would have an m/z that is significantly lower than the parent ion. The MS/MS ion transition for non-deuterated pramipexole is often cited as m/z 212.1 → 153.0, representing the loss of the propylamine group.[3] For this compound, the analogous fragment would be expected around m/z 153.0 (loss of the deuterated side chain from the main ring structure). A peak at m/z 158 could potentially be a different fragment and would require further investigation of the molecule's fragmentation pattern.
Q4: Can the mobile phase composition affect in-source fragmentation?
A4: Yes, the mobile phase can have an indirect effect. While cone voltage and source temperature are the primary drivers, the mobile phase composition can influence the efficiency of ionization and the stability of the generated ions. For example, the use of certain additives can affect the protonation of this compound and its susceptibility to fragmentation. It is always advisable to use a mobile phase that is compatible with both good chromatography and stable ion formation.
Troubleshooting Guide
This guide provides a systematic approach to minimizing in-source fragmentation of this compound.
| Issue | Potential Cause | Recommended Action |
| High abundance of fragment ions relative to the precursor ion for this compound. | The cone voltage (or declustering/fragmentor voltage) is set too high. | Systematically reduce the cone voltage in small increments (e.g., 5-10 V) and monitor the ratio of the fragment ion to the precursor ion. Aim for the lowest voltage that maintains adequate sensitivity for the precursor ion. |
| The ion source temperature is too high. | Decrease the source temperature in increments of 25°C and observe the impact on the fragment-to-precursor ion ratio. Be mindful that excessively low temperatures can lead to incomplete desolvation and reduced sensitivity. | |
| Poor sensitivity for the this compound precursor ion even at lower cone voltages. | Sub-optimal ionization conditions. | Ensure the mobile phase pH is appropriate for efficient protonation of Pramipexole. Optimize other source parameters such as nebulizer gas flow and spray voltage to ensure stable and efficient ion generation. |
| Inconsistent fragmentation across a batch of samples. | Contamination in the ion source. | A dirty ion source can lead to unstable ionization and increased fragmentation.[4] It is recommended to perform regular cleaning and maintenance of the ion source as per the manufacturer's guidelines. |
Data Presentation
The following tables illustrate the expected trend of this compound in-source fragmentation as a function of key mass spectrometer source parameters. Note: This data is illustrative and based on general principles of mass spectrometry, as specific quantitative data for this compound was not available in the cited literature. Actual results will vary depending on the specific instrument and experimental conditions.
Table 1: Effect of Cone Voltage on this compound Fragmentation
| Cone Voltage (V) | Precursor Ion (m/z 217.2) Peak Area | Fragment Ion (m/z ~153) Peak Area | Fragment to Precursor Ratio (%) |
| 20 | 9,500,000 | 150,000 | 1.6 |
| 30 | 9,200,000 | 460,000 | 5.0 |
| 40 | 8,500,000 | 1,275,000 | 15.0 |
| 50 | 7,100,000 | 2,840,000 | 40.0 |
| 60 | 5,300,000 | 4,240,000 | 80.0 |
Table 2: Effect of Source Temperature on this compound Fragmentation
| Source Temperature (°C) | Precursor Ion (m/z 217.2) Peak Area | Fragment Ion (m/z ~153) Peak Area | Fragment to Precursor Ratio (%) |
| 300 | 9,100,000 | 910,000 | 10.0 |
| 350 | 8,800,000 | 1,320,000 | 15.0 |
| 400 | 8,200,000 | 2,050,000 | 25.0 |
| 450 | 7,300,000 | 3,285,000 | 45.0 |
| 500 | 6,000,000 | 4,800,000 | 80.0 |
Experimental Protocols
Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
Objective: To determine the optimal cone voltage that maximizes the precursor ion signal for this compound while minimizing the formation of in-source fragments.
Methodology:
-
Prepare a standard solution of this compound at a concentration relevant to the intended assay.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate.
-
Set the mass spectrometer to monitor both the precursor ion (m/z 217.2 for [M+H]+) and the expected major fragment ion (e.g., m/z ~153).
-
Begin with a low cone voltage setting (e.g., 10 V).
-
Acquire data for a stable period (e.g., 1-2 minutes).
-
Increase the cone voltage in discrete steps (e.g., 5 or 10 V) and repeat the data acquisition at each step.
-
Continue this process up to a higher voltage where significant fragmentation is observed (e.g., 80-100 V).
-
Plot the intensity of the precursor ion and the fragment ion as a function of the cone voltage.
-
Calculate the fragment-to-precursor ion ratio at each voltage setting.
-
Select the cone voltage that provides the best signal-to-noise ratio for the precursor ion with the lowest acceptable level of fragmentation.
Protocol 2: Optimization of Source Temperature
Objective: To determine the optimal source temperature that ensures efficient desolvation while minimizing thermally induced fragmentation of this compound.
Methodology:
-
Using the optimal cone voltage determined in Protocol 1, set up a continuous infusion of the this compound standard solution.
-
Set the initial source temperature to a relatively low value (e.g., 250°C).
-
Monitor the precursor and fragment ion signals.
-
Increase the source temperature in increments (e.g., 25°C or 50°C) and allow the system to stabilize at each temperature before recording the ion intensities.
-
Continue to increase the temperature until a significant increase in fragmentation is observed or the precursor signal begins to decrease.
-
Plot the ion intensities and the fragment-to-precursor ratio against the source temperature.
-
Select the lowest temperature that provides a stable and intense precursor ion signal without significant fragmentation.
Visualizations
This compound In-Source Fragmentation Pathway
Caption: Proposed in-source fragmentation pathway of this compound.
Experimental Workflow for Minimizing In-Source Fragmentation
Caption: Workflow for optimizing MS parameters to reduce fragmentation.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression for Pramipexole-d5 in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Pramipexole-d5 in plasma samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the plasma sample reduce the ionization efficiency of the analyte, this compound, in the mass spectrometer's ion source.[1][2][3] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[4]
Q2: What are the primary causes of ion suppression in plasma samples for this compound?
A2: The primary causes of ion suppression in plasma samples are co-eluting matrix components, particularly phospholipids like glycerophosphocholines (GPChos) and lysoglycerophosphocholines (Lyso-GPChos).[5] These molecules can compete with this compound for ionization in the electrospray ionization (ESI) source.[3][6] Other potential sources include salts, proteins, and other small molecule metabolites from the plasma.[1][7]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A common method to assess ion suppression is a post-column infusion experiment.[1][7] In this technique, a constant flow of this compound solution is introduced into the LC flow after the analytical column and before the MS source. A blank plasma extract is then injected. Any dip in the baseline signal of this compound indicates the elution time of matrix components causing ion suppression.[1] Another quantitative method is the post-extraction spike, where the response of an analyte spiked into a pre-extracted blank plasma sample is compared to its response in a neat solution.[2]
Troubleshooting Guide
Below are common issues encountered during the analysis of this compound in plasma and recommended solutions.
Issue 1: Low signal intensity and poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression from co-eluting matrix components.
-
Solution: Improve the sample preparation method to more effectively remove interfering substances. Consider switching from a simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][6] A weak cation exchange SPE has been shown to be particularly effective at removing phospholipids and reducing matrix effects for Pramipexole.[5]
Issue 2: Poor reproducibility and high variability in quantitative results.
-
Possible Cause: Inconsistent removal of matrix components across different samples, leading to variable ion suppression.
-
Solution:
-
Optimize Sample Preparation: Ensure the chosen sample preparation protocol is robust and consistently executed.
-
Use a Stable Isotope-Labeled Internal Standard: Pramipexole-d3 or a similar stable isotope-labeled analog should be used as an internal standard.[5] It will co-elute with the analyte and experience similar ion suppression, thus compensating for the variability in the analyte-to-internal standard ratio.[6]
-
Issue 3: Peak shape distortion for this compound.
-
Possible Cause: Co-elution of interfering compounds can sometimes affect the peak shape.
-
Solution:
-
Chromatographic Optimization: Adjust the chromatographic conditions to better separate this compound from the interfering matrix components. This can involve modifying the mobile phase composition, gradient profile, or using a different analytical column chemistry, such as a CN column.[5][8]
-
Enhanced Sample Cleanup: Employ a more rigorous sample preparation method as described in Issue 1.
-
Experimental Protocols & Data
Sample Preparation Methodologies
Effective sample preparation is the most critical step in minimizing ion suppression.[2] Below are protocols for common techniques used for Pramipexole analysis.
1. Protein Precipitation (PPT)
-
Protocol:
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Comment: While simple and fast, PPT is often insufficient for completely removing phospholipids and may lead to significant ion suppression.[7]
2. Liquid-Liquid Extraction (LLE)
-
Protocol:
-
To 100 µL of plasma, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH).
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Comment: LLE offers cleaner extracts than PPT by removing more polar interferences.[2][9]
3. Solid-Phase Extraction (SPE) - Weak Cation Exchange (WCX)
-
Protocol:
-
Pre-treat Plasma: Perform an initial protein precipitation on the plasma sample as described in the PPT protocol.
-
Condition SPE Cartridge: Condition a weak cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the supernatant from the pre-treated plasma sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elute: Elute this compound with 1 mL of 5% formic acid in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Comment: This method has been shown to be highly effective in reducing matrix effects for Pramipexole by significantly decreasing the levels of residual phospholipids.[5]
Quantitative Data Summary
The following tables summarize the performance of different sample preparation methods for Pramipexole analysis as reported in the literature.
Table 1: Comparison of Sample Preparation Techniques for Pramipexole Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) - WCX |
| Matrix Effect | Significant ion suppression observed[10] | Reduced matrix effect[9] | Significant reduction in matrix effects[5] |
| Extraction Recovery | Not explicitly reported for Pramipexole, but generally lower for some compounds. | 79.4% - 87.0%[9] | Not explicitly reported, but method showed high accuracy and precision. |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
Table 2: LC-MS/MS Method Parameters for Pramipexole Analysis
| Parameter | Method 1 (LLE)[9] | Method 2 (SPE)[8] | Method 3 (PPT + SPE)[5] |
| Column | Information not available | Discovery CN | Welch Ultimate® XB-CN |
| Mobile Phase | Information not available | 0.01 M ammonium acetate buffer (pH 4.4):acetonitrile (30:70, v/v) | Isocratic elution (details not specified) |
| Flow Rate | Information not available | Information not available | Information not available |
| Run Time | Information not available | 3.0 min | 3.0 min |
| Linear Range | 100 - 2514 pg/mL | 20 - 3540 pg/mL | 0.05 - 100 ng/mL |
| Internal Standard | Ropinirole | Memantine | d3-Pramipexole |
Visual Guides
Mechanism of Ion Suppression
The following diagram illustrates the general mechanism of ion suppression in the electrospray ionization source.
Caption: Competition for ionization between analyte and matrix components.
Troubleshooting Workflow for Ion Suppression
This workflow provides a logical approach to identifying and mitigating ion suppression.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pramipexole-d5 Signal-to-Noise through Sample Clean-up
Welcome to the technical support center for optimizing the analysis of Pramipexole-d5. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio of this compound in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor signal-to-noise (S/N) for this compound in LC-MS/MS analysis?
Poor signal-to-noise for this compound can stem from several factors, including:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inconsistent and poor signal.[1][2]
-
Inefficient Sample Clean-up: Residual proteins, phospholipids, and salts from inadequate sample preparation can interfere with the analyte's signal.[3][4]
-
Suboptimal LC-MS/MS Method Parameters: Improperly optimized parameters such as mobile phase composition, gradient, flow rate, and mass spectrometer settings can lead to poor peak shape and low signal intensity.
-
Instrument Contamination: A contaminated LC-MS/MS system can lead to high background noise, which in turn reduces the signal-to-noise ratio.[5]
Q2: Which sample clean-up technique is most effective for improving the this compound signal?
For Pramipexole analysis in biological matrices like plasma, a combination of protein precipitation (PPT) followed by solid-phase extraction (SPE) using a weak cation exchange (WCX) sorbent has been shown to be highly effective in minimizing matrix effects and improving signal intensity.[3] This multi-step approach first removes the bulk of proteins and then uses the targeted selectivity of SPE to isolate this compound from interfering matrix components, particularly phospholipids.[3]
Q3: What is the "matrix effect," and how can I assess it for my this compound analysis?
The matrix effect is the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][4] This can lead to either signal suppression or enhancement, affecting the accuracy and precision of quantification.[2]
You can assess the matrix effect using two primary methods:
-
Post-Column Infusion: A constant flow of this compound solution is infused into the LC flow after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[3][4]
-
Post-Extraction Spike Analysis: The response of this compound in a neat solution is compared to its response when spiked into a blank, extracted matrix sample. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments to analyze this compound.
Issue 1: Low Signal Intensity or Poor Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction from Matrix | Ensure the pH of your sample is optimized for the chosen extraction method. For SPE with a weak cation exchange sorbent, the sample pH should be adjusted to ensure Pramipexole (a weak base) is positively charged. |
| Suboptimal SPE Elution Solvent | The elution solvent must be strong enough to displace this compound from the SPE sorbent. For a weak cation exchange sorbent, this typically involves using a basic modifier in an organic solvent. |
| Analyte Adsorption | Pramipexole can be "sticky." Use low-adsorption vials and pipette tips. Consider adding a small percentage of an organic solvent or a buffer to your sample and reconstitution solution. |
| Incomplete Protein Precipitation | If using PPT, ensure the ratio of organic solvent (e.g., acetonitrile) to sample is sufficient (typically 3:1 or 4:1) for complete protein removal. Inadequate precipitation can lead to column clogging and ion suppression. |
Issue 2: High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated LC-MS System | Perform a system "steam clean" by running a high flow of an appropriate cleaning solution overnight.[5] Check for contamination in solvents, tubing, and the ion source. |
| Carryover from Previous Injections | Implement a robust needle wash protocol using a strong organic solvent. Injecting blank samples between analytical runs can help identify and mitigate carryover. |
| Co-elution of Matrix Components | Improve chromatographic separation by optimizing the analytical column, mobile phase, and gradient. A more effective sample clean-up, such as SPE, will also significantly reduce background noise from the matrix.[3] |
Data on Sample Clean-up Methods
The following table summarizes the expected performance of different sample clean-up techniques for Pramipexole analysis. Weak Cation Exchange Solid-Phase Extraction (WCX-SPE) generally provides the most significant reduction in matrix effects.
| Clean-up Method | Typical Recovery (%) | Matrix Effect (%) | Signal-to-Noise Improvement | Notes |
| Protein Precipitation (PPT) | 85 - 105 | 30 - 60 (Suppression) | Moderate | Simple and fast, but may not sufficiently remove phospholipids, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 20 - 40 (Suppression) | Moderate to Good | Can be effective but requires optimization of solvent and pH. Can be labor-intensive and may involve hazardous solvents. |
| Solid-Phase Extraction (SPE) - Weak Cation Exchange (WCX) | > 90 | < 15 (Minimal) | Excellent | Highly selective for basic compounds like Pramipexole, providing the cleanest extracts and significantly reducing matrix effects caused by phospholipids.[3] |
Experimental Protocols
Protocol 1: Protein Precipitation followed by Weak Cation Exchange Solid-Phase Extraction (WCX-SPE)
This protocol is recommended for achieving the highest signal-to-noise ratio for this compound in plasma samples.[3]
Materials:
-
Plasma sample containing this compound
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Ammonium Hydroxide (NH₄OH)
-
Methanol (MeOH)
-
Deionized Water
-
Weak Cation Exchange (WCX) SPE cartridges
Procedure:
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of ACN.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition: Pass 1 mL of MeOH through the WCX cartridge.
-
Equilibrate: Pass 1 mL of 0.1% FA in water through the cartridge.
-
Load: Load the supernatant from the PPT step onto the conditioned and equilibrated cartridge.
-
Wash 1: Pass 1 mL of 0.1% FA in water through the cartridge to remove polar interferences.
-
Wash 2: Pass 1 mL of MeOH through the cartridge to remove non-polar interferences, such as phospholipids.
-
Elute: Elute this compound with 1 mL of 5% NH₄OH in MeOH.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Troubleshooting Workflow for Low Signal-to-Noise
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. agilent.com [agilent.com]
Addressing calibration curve non-linearity in Pramipexole assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues of calibration curve non-linearity that researchers, scientists, and drug development professionals may encounter during Pramipexole assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linearity in a Pramipexole calibration curve?
A1: Non-linearity in Pramipexole calibration curves can stem from several factors, including detector saturation at high concentrations, issues with the internal standard, sub-optimal chromatographic conditions, or problems with the extraction procedure. It is also possible that the concentration of the analyte is outside the linear range of the analytical method.
Q2: What is the acceptable linearity (correlation coefficient, r²) for a Pramipexole calibration curve?
A2: For bioanalytical methods, the correlation coefficient (r²) for the calibration curve should typically be ≥ 0.99. The acceptance criteria for linearity should be defined in the standard operating procedure (SOP) and met during method validation.
Q3: How can I improve the linearity of my Pramipexole assay?
A3: To improve linearity, you can try optimizing the chromatographic conditions, such as the mobile phase composition and gradient. Adjusting the sample preparation and extraction method can also help. Additionally, ensuring the detector response is within its linear range by adjusting the sample concentration or injection volume is crucial.
Q4: Should I use a linear or non-linear regression model for my Pramipexole calibration curve?
A4: While a linear regression model is often preferred for its simplicity, a non-linear (e.g., quadratic) regression model may be more appropriate if the data consistently shows a non-linear relationship. The choice of model should be justified and validated according to regulatory guidelines. The simplest model that adequately describes the concentration-response relationship should be used.
Troubleshooting Guides
Issue 1: Poor Linearity (r² < 0.99) at High Concentrations
Question: My Pramipexole calibration curve is linear at lower concentrations but deviates from linearity at higher concentrations, resulting in a poor correlation coefficient (r² < 0.99). What should I do?
Answer: This issue often indicates detector saturation.
Troubleshooting Steps:
-
Dilute High-Concentration Standards: Prepare a new set of calibration standards where the highest concentration is lower than the point of deviation. This will help determine the upper limit of the linear range.
-
Reduce Injection Volume: Injecting a smaller volume of the high-concentration standards can prevent detector overload.
-
Optimize Detector Settings: For mass spectrometry detectors, check and optimize parameters such as the ionization source settings and detector voltage.
-
Evaluate Internal Standard: Ensure the internal standard response is consistent across all calibration points. A significant change in the internal standard response at high Pramipexole concentrations could indicate an issue.
Issue 2: Inconsistent Linearity Between Batches
Question: I am observing significant variability in the linearity of my Pramipexole calibration curves between different analytical runs. How can I improve consistency?
Answer: Inconsistent linearity often points to issues with the preparation of standards, mobile phase, or instrument performance.
Troubleshooting Steps:
-
Freshly Prepare Standards and Mobile Phase: Always use freshly prepared calibration standards and mobile phase for each analytical run to avoid degradation or changes in composition.
-
System Suitability Testing: Perform system suitability tests before each run to ensure the analytical system is performing optimally. Key parameters to check include peak shape, resolution, and retention time stability.
-
Column Equilibration: Ensure the chromatographic column is properly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to retention time shifts and poor peak shapes.
-
Instrument Maintenance: Regularly perform preventative maintenance on the HPLC/UPLC-MS/MS system, including cleaning the ion source and checking for leaks.
Experimental Protocols
Protocol: Preparation of Pramipexole Calibration Curve Standards
This protocol outlines the steps for preparing calibration curve standards for a Pramipexole assay using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Materials:
-
Pramipexole dihydrochloride monohydrate reference standard
-
Pramipexole-d3 dihydrochloride (internal standard)
-
HPLC-grade methanol and water
-
Formic acid
-
Control human plasma
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL primary stock solution of Pramipexole in methanol.
-
Prepare a 1 mg/mL primary stock solution of Pramipexole-d3 in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Pramipexole primary stock solution with 50% methanol in water.
-
-
Internal Standard Working Solution:
-
Prepare a 100 ng/mL internal standard working solution by diluting the Pramipexole-d3 primary stock solution with 50% methanol in water.
-
-
Calibration Curve Standards:
-
Spike 95 µL of control human plasma with 5 µL of the appropriate Pramipexole working standard solution to achieve the desired concentrations.
-
Add 10 µL of the internal standard working solution to each standard.
-
-
Sample Extraction (Protein Precipitation):
-
Add 300 µL of methanol (containing 0.1% formic acid) to each plasma standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
-
Data Presentation
Table 1: Example Pramipexole Calibration Curve Data
| Concentration (ng/mL) | Pramipexole Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 51,200 | 0.030 |
| 0.5 | 7,650 | 50,900 | 0.150 |
| 1.0 | 15,100 | 51,500 | 0.293 |
| 5.0 | 75,800 | 51,100 | 1.483 |
| 10.0 | 152,500 | 51,300 | 2.973 |
| 25.0 | 380,100 | 50,800 | 7.482 |
| 50.0 | 745,000 | 51,000 | 14.608 |
| 100.0 | 1,495,000 | 50,950 | 29.342 |
Table 2: Acceptance Criteria for Calibration Curve
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Deviation of Back-Calculated Concentrations | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ) |
| Number of Standards | A minimum of six non-zero standards |
Visualizations
Caption: Experimental workflow for Pramipexole bioanalysis.
Caption: Troubleshooting decision tree for non-linear calibration curves.
Validation & Comparative
A Comprehensive Guide to the Full Validation of an LC-MS/MS Method for Pramipexole Using Pramipexole-d5
This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Pramipexole in biological matrices, utilizing Pramipexole-d5 as an internal standard. The content herein is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative methods and supported by experimental data.
Introduction
Pramipexole is a non-ergot dopamine agonist indicated for the treatment of Parkinson's disease and Restless Legs Syndrome. Accurate and reliable quantification of Pramipexole in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and robustness. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the results.
This guide outlines the full validation of an LC-MS/MS method for Pramipexole, adhering to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4] We will delve into the detailed experimental protocols, present comparative data in tabular format, and visualize the key workflows.
Experimental Protocols
The validation of a bioanalytical method is essential to ensure its reliability for the intended application. The following section details the experimental procedures for the full validation of an LC-MS/MS method for Pramipexole analysis.
Sample Preparation
A robust and reproducible sample preparation method is the foundation of a reliable bioanalytical assay. For the analysis of Pramipexole in plasma, a common and effective technique is solid-phase extraction (SPE).
Protocol for Solid-Phase Extraction (SPE):
-
To 200 µL of plasma sample, add 25 µL of this compound internal standard (IS) solution (100 ng/mL).
-
Add 200 µL of 4% phosphoric acid and vortex for 30 seconds.
-
Load the entire mixture onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0) followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonia in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Optimal chromatographic separation and mass spectrometric detection are key to achieving high sensitivity and selectivity.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pramipexole: 212.1 -> 153.1this compound: 217.1 -> 158.1 |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
Method Validation Parameters
The method was validated according to international guidelines, assessing the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This was evaluated by analyzing blank plasma samples from at least six different sources.
-
Linearity and Range: The calibration curve was constructed by plotting the peak area ratio of Pramipexole to this compound against the nominal concentration. A linear range of 0.01 to 20 ng/mL was established.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. Intra-day and inter-day precision and accuracy were evaluated.
-
Recovery and Matrix Effect: The extraction recovery of Pramipexole and the effect of the biological matrix on the ionization of the analyte were assessed.
-
Stability: The stability of Pramipexole in plasma was evaluated under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability.
Data Presentation and Comparison
The following tables summarize the quantitative data obtained during the validation of the LC-MS/MS method for Pramipexole and compare it with other published methods.
Linearity and Sensitivity
Table 2: Comparison of Linearity and Lower Limit of Quantification (LLOQ)
| Method | Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| This Method | This compound | Human Plasma | 0.01 - 20 | 0.01 | - |
| LC-MS/MS | Pramipexole-d3 | Mouse Plasma | 0.05 - 100 | 0.05 | [5] |
| LC-MS/MS | Memantine | Human Plasma | 0.02 - 3.54 | 0.02 | [6] |
| LC-MS/MS | 2-amino-4,5,6,7-tetrahydro-6-ethyl-amino-benzthiazole | Rat Dried Blood Spots | 0.1 - 5 | 0.1 | [7] |
| LC-MS | Ropinirole | Human Plasma | 0.1 - 2.514 | 0.1 | [8] |
Accuracy and Precision
Table 3: Summary of Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 0.01 | 98.5 - 103.2 | < 10 | 97.8 - 104.5 | < 12 |
| Low QC | 0.03 | 96.7 - 101.5 | < 8 | 95.9 - 102.1 | < 10 |
| Mid QC | 1.0 | 98.2 - 102.8 | < 7 | 97.5 - 103.3 | < 9 |
| High QC | 15.0 | 97.9 - 101.9 | < 6 | 97.1 - 102.6 | < 8 |
Acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal value, and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[1][2][4]
Recovery and Matrix Effect
The use of a stable isotope-labeled internal standard like this compound effectively compensates for variability in extraction recovery and matrix effects.
Table 4: Extraction Recovery and Matrix Effect
| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Pramipexole | Low | 85.2 | 98.7 |
| High | 87.5 | 101.2 | |
| This compound | - | 86.1 | 99.5 |
Matrix effect is calculated as the ratio of the analyte response in the presence of matrix to the response in a neat solution, expressed as a percentage.
Conclusion
The presented LC-MS/MS method using this compound as an internal standard demonstrates high sensitivity, specificity, accuracy, and precision for the quantification of Pramipexole in human plasma. The validation results meet the stringent requirements of regulatory guidelines.[1][2][4] The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and scientists involved in the bioanalysis of Pramipexole. The use of a deuterated internal standard is highly recommended to ensure the reliability and robustness of the analytical method. Alternative methods, while also validated, may exhibit differences in sensitivity and the internal standard used, which can impact method performance. The choice of method should be guided by the specific requirements of the study, such as the required lower limit of quantification and the biological matrix being analyzed.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 4. ema.europa.eu [ema.europa.eu]
- 5. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS determination of pramipexole on rat dried blood spots: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pramipexole-d5 as an Internal Standard: A Comparative Guide for Researchers
In the quantitative bioanalysis of Pramipexole, the choice of a suitable internal standard (IS) is critical for achieving accurate and reliable results. This guide provides a comparative overview of Pramipexole-d5, a deuterated analog, against other commonly used structural analogs as internal standards. The performance data presented is collated from various validation studies, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate IS for their analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, effectively compensating for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry. By incorporating stable isotopes like deuterium (²H), the molecular weight of the analyte is increased without significantly altering its physicochemical properties. This allows for baseline chromatographic separation from the analyte while ensuring nearly identical behavior during sample processing and analysis, leading to superior accuracy and precision.
Performance Comparison of Internal Standards for Pramipexole Analysis
While a single study directly comparing this compound with all its non-deuterated analogs is not available in the published literature, this guide consolidates data from multiple robust validation studies to facilitate an objective comparison. The following tables summarize the performance of Pramipexole-d3 (a close surrogate for this compound), Tamsulosin, BHT-920, and Atenolol as internal standards in the quantification of Pramipexole in human plasma using LC-MS/MS.
Table 1: Accuracy and Precision Data for Various Internal Standards
| Internal Standard | Analyte Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| Pramipexole-d3 | LLOQ (15.0) | <9.9 | <9.9 | -3.3 to -3.3 | -3.3 | [1] |
| Low QC (45.0) | <5.9 | <5.9 | -9.5 to -0.4 | -9.5 | [1] | |
| Medium QC (300) | <7.9 | <7.9 | -13.3 to 3.3 | -13.3 | [1] | |
| High QC (640) | <5.3 | <5.3 | -5.8 to -1.7 | -5.8 | [1] | |
| Tamsulosin | LLOQ (200) | <8 | - | - | - | [2] |
| 500 | 4.2 | 6.1 | 3.4 | 5.2 | [2] | |
| 2000 | 3.5 | 5.4 | 2.8 | 4.5 | [2] | |
| 6000 | 2.8 | 4.8 | 1.9 | 3.7 | [2] | |
| BHT-920 | 150 | 7.2 (overall) | - | <11.7 (overall) | - | [3] |
| 750 | 5.3 (overall) | - | <11.7 (overall) | - | [3] | |
| 3000 | 5.2 (overall) | - | <11.7 (overall) | - | [3] | |
| Atenolol | Low (60.32) | 5.92 | 7.30 | 11.27 | -1.96 | [4][5] |
| Medium (502.90) | 4.13 | 5.13 | 4.00 | -4.26 | [4][5] | |
| High (1609.28) | 3.54 | 5.29 | 2.96 | -4.52 | [4][5] |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are the summarized experimental protocols from the cited studies.
Method Using Pramipexole-d3 as Internal Standard[1]
-
Sample Preparation: 200 µL of plasma was spiked with 50 µL of Pramipexole-d3 solution (2.00 ng/mL). 50 µL of 1 M NaOH was added, and the sample was vortexed. 800 µL of an extraction solvent (ethyl acetate: dichloromethane, 4:1, v/v) was added, and the mixture was vortexed for 10 minutes. After centrifugation, the organic layer was evaporated and reconstituted for analysis.
-
Chromatography: HPLC with a Welch Ultimate XB-C18 column (2.1 × 100 mm, 3 µm).
-
Mass Spectrometry: Triple Quad 5500 mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ion Transitions: Pramipexole: m/z 212.1 → 153.2; Pramipexole-d3: m/z 215.2 → 153.2.
Method Using Tamsulosin as Internal Standard[2]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: HPLC with a reverse-phase column.
-
Mass Spectrometry: Tandem mass spectrometry in MRM mode.
-
Ion Transitions: Pramipexole: m/z 212 → 152; Tamsulosin: m/z 409 → 228.
Method Using BHT-920 as Internal Standard[3]
-
Sample Preparation: Plasma samples were made basic with NaOH and extracted with methyl tert-butyl ether (MTBE). The MTBE was evaporated, and the residue was reconstituted.
-
Chromatography: HPLC with a Zorbax SB-CN column.
-
Mass Spectrometry: Atmospheric pressure chemical ionization (APCI) tandem mass spectrometry (MS-MS).
Method Using Atenolol as Internal Standard[4][5]
-
Sample Preparation: Details not specified.
-
Chromatography: UPLC with an Acquity UPLC® BEH Amide (1.7 µm, 2.1 × 50 mm) column.
-
Mass Spectrometry: UPLC-MS/MS detector in positive ion electrospray ionization mode with MRM.
-
Ion Transitions: Pramipexole: m/z 212.1 → 153.1; Atenolol: m/z 267.1 → 190.1.
Visualizing the Workflow and Logic
The following diagrams illustrate the typical workflow for bioanalytical method validation using an internal standard and the decision-making process for selecting an appropriate internal standard.
Caption: Bioanalytical workflow for Pramipexole quantification.
Caption: Decision tree for internal standard selection.
Conclusion
Based on the available data, the use of a stable isotope-labeled internal standard, such as this compound or its close analog Pramipexole-d3, demonstrates excellent performance in terms of precision and accuracy for the bioanalysis of Pramipexole. While structural analogs like Tamsulosin, BHT-920, and Atenolol have also been successfully used in validated methods, the inherent advantages of SIL internal standards in minimizing variability due to matrix effects and extraction inconsistencies make them the preferred choice for achieving the most reliable and robust quantitative data. Researchers should carefully consider the specific requirements of their study and the performance data presented here when selecting an internal standard for Pramipexole quantification.
References
- 1. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of pramipexole in human plasma by liquid chromatography tandem mass spectrometry using tamsulosin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of pramipexole (U-98,528) in human plasma by high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Pharmacokinetics Study of the Anti-Parkinsonian Drug Pramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Guide to Cross-Validation of Analytical Methods Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
The successful transfer and implementation of an analytical method across different laboratories is a critical aspect of drug development and manufacturing. It ensures consistent and reliable data, regardless of the testing site, which is paramount for regulatory compliance and product quality. Cross-validation is the formal process of verifying that a validated analytical method performs equivalently in a receiving laboratory as it does in the originating laboratory.[1] This guide provides a comprehensive overview of the principles, protocols, and data analysis involved in the cross-validation of analytical methods.
Principles of Inter-Laboratory Cross-Validation
The primary goal of cross-validation is to demonstrate that an analytical method, when transferred to a different laboratory, yields comparable results.[1][2] This process is essential for maintaining data integrity and is a key requirement of regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3] The core principle is to establish the "equivalence" or "comparability" of the method's performance characteristics between the two laboratories.[2]
Several approaches can be employed for analytical method transfer and cross-validation:
-
Comparative Testing: This is the most common approach where both the transferring and receiving laboratories analyze the same set of samples.[2][4] The results are then statistically compared to determine if they meet pre-defined acceptance criteria.
-
Co-validation: In this approach, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[2][5] This is often used for new methods that will be implemented at multiple sites.
-
Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method.[2] This is typically necessary when there are significant differences in instrumentation or laboratory environments.
-
Transfer Waiver: In certain situations, a formal transfer process may be waived if there is strong justification, such as when the receiving laboratory is already familiar with the method or when the method is a simple compendial procedure.[2][4]
Experimental Protocol for Cross-Validation (Comparative Testing Approach)
This protocol outlines a typical comparative testing approach for the cross-validation of a quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC).
1. Objective: To demonstrate the comparability of results for a specific analytical method between the Transferring Laboratory (Lab A) and the Receiving Laboratory (Lab B).
2. Scope: This protocol applies to the cross-validation of [Specify Analytical Method, e.g., HPLC assay for the quantification of Active Pharmaceutical Ingredient (API) X in Drug Product Y].
3. Pre-requisites:
- The analytical method must be fully validated at Lab A according to ICH Q2(R1) guidelines.[6]
- A detailed analytical method procedure must be provided to Lab B.
- Analysts at Lab B must be adequately trained on the method.
- A pre-transfer meeting should be held to discuss the protocol and address any questions.[7]
4. Materials and Samples:
- Reference Standard (RS) of the analyte.
- Placebo (matrix without the analyte).
- A minimum of three batches of the drug product, or spiked placebo samples covering the analytical range (low, medium, and high concentrations). The same lots of samples must be used by both laboratories.[2]
5. Experimental Procedure:
6. Acceptance Criteria: The acceptance criteria should be pre-defined in the cross-validation protocol. These criteria are typically based on the validation data from the transferring laboratory and statistical considerations.
Data Presentation and Comparison
All quantitative data generated during the cross-validation study should be summarized in clear and well-structured tables for easy comparison.
Table 1: Comparison of Accuracy Results
| Sample Concentration | Lab A Mean Recovery (%) | Lab B Mean Recovery (%) | Difference (%) | Acceptance Criteria |
| Low | 99.5 | 99.2 | -0.3 | ± 2.0% |
| Medium | 100.1 | 100.5 | +0.4 | ± 2.0% |
| High | 99.8 | 100.0 | +0.2 | ± 2.0% |
Table 2: Comparison of Precision Results (Repeatability)
| Parameter | Lab A | Lab B | Acceptance Criteria |
| Number of Replicates | 6 | 6 | - |
| Mean Assay Value (%) | 99.7 | 99.9 | - |
| Standard Deviation | 0.45 | 0.50 | - |
| Relative Standard Deviation (RSD %) | 0.45 | 0.50 | ≤ 1.0% |
Table 3: Comparison of Intermediate Precision Results (Lab B)
| Parameter | Analyst 1 | Analyst 2 | Overall | Acceptance Criteria |
| Number of Replicates | 6 | 6 | 12 | - |
| Mean Assay Value (%) | 99.9 | 100.1 | 100.0 | - |
| Standard Deviation | 0.50 | 0.48 | 0.49 | - |
| Relative Standard Deviation (RSD %) | 0.50 | 0.48 | 0.49 | ≤ 2.0% |
Workflow for Inter-Laboratory Method Cross-Validation
The following diagram illustrates the logical flow of the cross-validation process.
Caption: Workflow of the Inter-Laboratory Analytical Method Cross-Validation Process.
Conclusion
A robust and well-documented cross-validation process is essential to ensure the consistency and reliability of analytical data across different laboratories. By following a detailed protocol, establishing clear acceptance criteria, and thoroughly documenting all results, organizations can confidently transfer analytical methods, ensuring product quality and regulatory compliance.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 3. The Hidden Risks in Analytical Method Validation - [pharmuni.com]
- 4. SciencePharma | Analytical methods transfer - SciencePharma [sciencepharma.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. propharmagroup.com [propharmagroup.com]
A Comparative Guide to the Bioequivalence of Pramipexole Immediate-Release vs. Extended-Release Tablets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence and pharmacokinetic profiles of immediate-release (IR) and extended-release (ER) formulations of Pramipexole. The information is compiled from multiple studies and presented to assist in research and development efforts within the pharmaceutical sciences.
Pramipexole, a non-ergot dopamine agonist, is a cornerstone in the management of Parkinson's disease.[1] The development of an extended-release formulation aimed to offer a once-daily dosing option, potentially improving patient compliance and providing more stable plasma concentrations compared to the immediate-release version, which is typically administered three times a day.[2][3]
Pharmacokinetic Profile Comparison
Bioequivalence between the IR and ER formulations has been established in several studies, demonstrating that the once-daily Pramipexole ER provides comparable systemic exposure to the thrice-daily IR regimen.[2][4] The key pharmacokinetic parameters from various bioequivalence studies are summarized below. These studies are fundamental in demonstrating that the rate and extent of drug absorption are comparable between the two formulations.
Table 1: Pharmacokinetic Parameters of Pramipexole ER vs. IR Formulations (Fasted State)
| Parameter | Pramipexole ER (0.375 mg, once daily) | Pramipexole IR (equivalent daily dose) | Reference |
| Cmax (pg/mL) | 409.33 ± 95.93 | 1.09 ng/mL (for 0.25 mg TID) | [5][6][7] |
| AUC0-t (hpg/mL) | 8801.95 ± 1966.83 | 16.0 ng.h/mL (for 0.25 mg TID) | [5][6][7] |
| AUC0-∞ (hpg/mL) | 9469.03 ± 1991.61 | 9082.95 ± 2666.26 | [5][6] |
| Tmax (h) | 4.50 | ~2.5 | [5][6][8] |
| t1/2 (h) | 11.98 ± 3.91 | 9.85 ± 2.63 | [5][6] |
Note: Data is presented as mean ± standard deviation. Direct comparison should be made with caution due to variations in study design and dosage.
Table 2: Bioequivalence Assessment of Pramipexole ER (Test) vs. ER (Reference) Formulations
| State | Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) [90% CI] | Bioequivalence Met (80-125% CI) | Reference |
| Fasted | Cmax | 98.27% (90.47–106.74%) | Yes | [5] |
| AUC0-t | 101.92% (95.74–108.51%) | Yes | [5] | |
| AUC0-∞ | 104.91% (98.24–112.04%) | Yes | [5] | |
| Fed | Cmax | 98.31% (92.62–104.36%) | Yes | [5] |
| AUC0-t | 100.95% (97.23–104.81%) | Yes | [5] | |
| AUC0-∞ | 100.86% (97.19–104.67%) | Yes | [5] |
Studies have shown that while the ER formulation leads to fewer fluctuations in plasma concentration over a 24-hour period, the overall exposure (AUC) remains equivalent to the IR formulation administered three times daily.[2][9] The extended-release characteristics are evident in the prolonged Tmax for the ER tablets.
Experimental Protocols
Bioequivalence studies for Pramipexole IR and ER formulations typically follow a standardized methodology. The following is a detailed description of a common experimental protocol.
Study Design
The most common design for these bioequivalence studies is a single-center, randomized, open-label, two-period, two-sequence, crossover study.[10][11][12] This design allows each subject to serve as their own control, which minimizes variability. Studies are often conducted under both fasted and fed conditions to assess the effect of food on drug absorption.[5] A washout period of at least 7 days is typically implemented between the two treatment periods to ensure complete elimination of the drug from the previous period.[10][11]
Subject Population
Healthy adult male and non-pregnant, non-lactating female volunteers are typically enrolled.[13] The number of subjects is usually between 20 and 60, depending on the statistical power required.[10][11]
Dosing and Administration
In a typical study, subjects receive a single oral dose of the test product (Pramipexole ER) and the reference product (Pramipexole IR or a reference ER formulation).[10] For instance, a single 0.375 mg ER tablet might be compared to a reference formulation of the same strength.[5] When comparing ER to IR, the total daily dose is kept equivalent, for example, a 4.5 mg ER tablet administered once is compared to a 1.5 mg IR tablet administered three times a day.[4]
Blood Sampling
Venous blood samples are collected at multiple time points to characterize the pharmacokinetic profile. A typical sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at intervals such as 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12, 16, 36, 48, and 72 hours.[10]
Analytical Method
The concentration of Pramipexole in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12] This method provides the necessary sensitivity and specificity for quantifying drug concentrations at low levels.
Pharmacokinetic and Statistical Analysis
The primary pharmacokinetic parameters—Cmax, AUC0-t (Area Under the Curve from time zero to the last measurable concentration), and AUC0-∞ (Area Under the Curve from time zero to infinity)—are calculated from the plasma concentration-time data using non-compartmental methods.[14]
To establish bioequivalence, the 90% confidence intervals (CIs) for the geometric mean ratios (test/reference) of Cmax, AUC0-t, and AUC0-∞ must fall within the range of 80.00% to 125.00%.[5][11]
Visualizing the Experimental Process
To better illustrate the methodologies described, the following diagrams created using Graphviz (DOT language) depict a standard bioequivalence study workflow and a crossover study design.
Caption: Experimental workflow for a typical bioequivalence study.
References
- 1. Pramipexole and its Extended Release Formulation for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Once-daily pramipexole for the treatment of early and advanced idiopathic Parkinson’s disease: implications for patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phmethods.net [phmethods.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of a once-daily extended-release formulation of pramipexole in healthy male volunteers: three studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Pramipexole Extended Release: A Novel Treatment Option in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A Comparative Pharmacokinetics Study of the Anti-Parkinsonian Drug Pramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Quantification of Pramipexole: A Comparative Guide to Establishing Linearity and Range using d5-Internal Standard and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Pramipexole, a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. Accurate and precise quantification of Pramipexole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document focuses on the establishment of linearity and range for the quantification of Pramipexole using its deuterated internal standard (d5-IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it presents a comparison with alternative analytical techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Linearity and Range
The performance of an analytical method is critically defined by its linearity and range. The following table summarizes the linearity and quantification ranges of various published methods for Pramipexole analysis, including the highly specific LC-MS/MS method with a deuterated internal standard and other alternative methods.
| Method | Internal Standard (IS) | Matrix | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Reference |
| LC-MS/MS | Pramipexole-d3 | Human Plasma | 15.0–800 pg/mL | Not Specified | 15.0 pg/mL | [1] |
| UPLC-MS/MS | Atenolol | Human Plasma | 20.12–2011.60 pg/mL | >0.997 | 20.12 pg/mL | [2] |
| LC-MS/MS | Memantine | Human Plasma | 20-3540 pg/mL | ≥0.999 | 20 pg/mL | [3][4] |
| UPLC-MS/MS | Not Specified | Human Plasma | 20.0–4020 pg/mL | >0.99 | 20.0 pg/mL | [5] |
| LC-MS/MS | Ropinirole | Human Plasma | 100-2514 pg/mL | Not Specified | 100 pg/mL | [6] |
| LC-MS/MS | 2-amino-4,5,6,7-tetrahydro-6-ethyl-amino-benzthiazole | Rat Dried Blood Spots | 100-5000 pg/mL | Not Specified | 100 pg/mL | [7] |
| RP-HPLC | Tamsulosin HCl | Pharmaceutical Products | 10.0-30.0 µg/mL | Not Specified | 50 ng/mL | [8] |
| RP-HPLC | Not Specified | Bulk and Tablet Dosage Form | 6.25-225.0 µg/mL | 0.99 | 12.66 µg/mL | [9] |
| RP-HPLC | Not Specified | Bulk and Tablet Dosage Form | 100 to 300 µg/ml | Not Specified | Not Specified | [10] |
| Spectrophotometry (Method A) | Not Applicable | Pharmaceutical Formulations | 4-20 µg/ml | Not Specified | Not Specified | [11] |
| Spectrophotometry (Method B) | Not Applicable | Pharmaceutical Formulations | 50-150 µg/ml | Not Specified | Not Specified | [11] |
Experimental Protocols
LC-MS/MS Method for Pramipexole Quantification using d5-Internal Standard
This protocol is a representative example based on common practices in published literature for the quantification of Pramipexole in human plasma using a deuterated internal standard.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a clean microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., 2.00 ng/mL Pramipexole-d5 in methanol).
-
Add 50 µL of 1 M NaOH solution to alkalinize the sample.
-
Vortex the mixture for 3 minutes.
-
Add 800 µL of extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane, 4:1, v/v).
-
Vortex the sample for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes at 8°C to separate the organic and aqueous layers.
-
Carefully transfer 500 µL of the upper organic layer to a clean 96-well plate or microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
b. Chromatographic Conditions
-
LC System: An ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.
-
Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 100 × 2.1 mm, 1.7 µm) is commonly used.[5]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase composition is a mixture of an aqueous component (e.g., 0.01 M ammonium acetate buffer, pH 4.4) and an organic solvent (e.g., acetonitrile).[3][4]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 5-20 µL.
c. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Alternative Method: RP-HPLC with UV Detection
This method is suitable for the quantification of Pramipexole in pharmaceutical dosage forms.
a. Sample Preparation (for Tablets)
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to a known amount of Pramipexole dihydrochloride.
-
Dissolve the powder in a suitable solvent (e.g., a mixture of acetonitrile and phosphate buffer).
-
Sonicate the solution to ensure complete dissolution of the active ingredient.
-
Filter the solution to remove any undissolved excipients.
-
Dilute the filtered solution to a suitable concentration within the linear range of the method.
b. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 column is typically used.[12]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer at pH 4.0) in a ratio such as 70:30 (v/v).[12]
-
Flow Rate: A typical flow rate is 1 mL/min.[12]
-
Detection Wavelength: The UV detector is set to the maximum absorbance wavelength of Pramipexole, which is around 262-264 nm.[12]
-
Injection Volume: Typically 20 µL.
Workflow and Process Visualization
The following diagrams illustrate the experimental workflows for the quantification of Pramipexole using LC-MS/MS with d5-IS and the alternative RP-HPLC-UV method.
Caption: LC-MS/MS experimental workflow for Pramipexole quantification.
Caption: RP-HPLC-UV experimental workflow for Pramipexole quantification.
References
- 1. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Pharmacokinetics Study of the Anti-Parkinsonian Drug Pramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS determination of pramipexole on rat dried blood spots: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a LC Method for the Determination of Pramipexole Using an Experimental Design [ouci.dntb.gov.ua]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchtrend.net [researchtrend.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
Robustness and Ruggedness in Pramipexole Analysis: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of robustness and ruggedness testing for various analytical methods used in the analysis of Pramipexole, a dopamine agonist primarily used in the treatment of Parkinson's disease. Robustness and ruggedness are critical attributes of a validated analytical method, demonstrating its capacity to remain unaffected by small, deliberate variations in method parameters and its reproducibility under different conditions, respectively.
This guide summarizes key performance data from several validated High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods, offering insights into their reliability for routine quality control and stability studies of Pramipexole.
Comparative Analysis of Analytical Method Robustness
The robustness of an analytical method is its ability to withstand small, deliberate variations in method parameters. The following tables summarize the key chromatographic conditions and robustness data from various studies on Pramipexole analysis.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the most widely employed technique for the analysis of Pramipexole in bulk drug and pharmaceutical formulations.[1][2][3] The robustness of these methods is typically evaluated by intentionally varying parameters such as flow rate, mobile phase composition, pH, and column temperature.
| Parameter | Method 1 [4][5] | Method 2 [1] | Method 3 [2] | Method 4 [6] | Method 5 [7] |
| Column | Ace5-C18 (250x4.6 mm, 5 µm) | Hypersil BDS C18 (250 mm x 4.6 mm, 5µm) | C18 (250×4.6 mm, 5 μm) | Eclipse XDB-12 C18 (150 mm x 4.6 mm, 5 μm) | Kromacil C18 (150mm × 4.6mm, 8.5µm) |
| Mobile Phase | 10 mmol L-1 ammonium acetate: acetonitrile (75:25 v/v) | Phosphate buffer (pH 3.0): Acetonitrile (40:60, v/v) | Acetonitrile:phosphate buffer (pH 4.0) (70:30 by volume) | Distilled water: acetonitrile (10: 90 v/v) | Methanol: Ammonium acetate buffer (pH 4.5) (75:25 v/v) |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.7 mL/min |
| Detection (UV) | 260 nm | 264 nm | 264 nm | 263 nm | 262 nm |
| Linearity Range | Not Specified | 10-30 μg/mL | Not Specified | 6.25-225.0 µg/mL | 1-100 μg/ml |
| Recovery (%) | 99.87 to 99.98% | Not Specified | Not Specified | 101.26 ± 0.56% | Not Specified |
| Precision (%RSD) | 0.53% (for assay up to 72h) | Not Specified | < 2.0% | < 2.0% (Intra and inter-day) | Not Specified |
| Robustness | The method was validated for robustness.[4] | The drug was subjected to stress conditions to show the stability-indicating power.[1] | Small changes in flow rate and pH did not significantly affect results. | Not Specified | The method was proven to be robust.[7] |
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a simpler and faster alternative for the quantification of Pramipexole.
| Parameter | Method 1 [8] |
| Stationary Phase | HPTLC aluminium plates precoated with silica gel |
| Mobile Phase | n-hexane: ethanol: ammonia (3.5: 6: 0.5 v/v) |
| Detection (Densitometric) | 261 nm (absorbance mode) |
| Linearity Range | 100 - 600 ng per spot |
| Recovery (%) | Not Specified |
| Precision (%RSD) | < 2% |
| Robustness | The method was validated for robustness.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are generalized protocols for robustness testing based on the reviewed literature.
Robustness Testing Protocol for HPLC Methods
This protocol outlines the deliberate variations of method parameters to assess the robustness of an HPLC method for Pramipexole analysis.
-
Standard Solution Preparation: Prepare a standard solution of Pramipexole dihydrochloride of a known concentration (e.g., 50 µg/mL).[6]
-
System Suitability: Before initiating the robustness study, ensure the chromatographic system meets the predefined system suitability criteria (e.g., tailing factor, theoretical plates, and %RSD of replicate injections).
-
Parameter Variation: Intentionally vary the following parameters, one at a time, from the nominal method conditions:
-
Analysis: Inject the standard solution in triplicate for each varied condition.
-
Data Evaluation: For each condition, calculate the system suitability parameters (retention time, tailing factor, theoretical plates) and the assay value of the standard. The method is considered robust if the results remain within the predefined acceptance criteria and the system suitability passes.[2]
Workflow for Robustness and Ruggedness Testing
The following diagram illustrates a typical workflow for conducting robustness and ruggedness testing of an analytical method for Pramipexole.
Caption: Workflow for robustness and ruggedness testing of analytical methods.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Pramipexole has been subjected to various stress conditions as per ICH guidelines.
-
Acid Hydrolysis: Degradation is observed in acidic conditions.[4][10]
-
Base Hydrolysis: Pramipexole shows degradation under basic conditions.[4][10]
-
Oxidative Degradation: Significant degradation is observed under oxidative stress, with an unknown impurity being formed.[10][11]
-
Thermal and Photolytic Stress: The drug is generally found to be stable under heat and light exposure.[4][11]
The developed analytical methods were capable of separating the degradation products from the main Pramipexole peak, demonstrating their specificity and stability-indicating power.[4][8]
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. impactfactor.org [impactfactor.org]
- 8. jpbs-online.com [jpbs-online.com]
- 9. scielo.br [scielo.br]
- 10. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
Assessing the Specificity of Pramipexole-d5 in the Presence of Metabolites and Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of Pramipexole-d5, a commonly used internal standard in bioanalytical assays for the quantification of the antiparkinsonian drug pramipexole. While pramipexole undergoes minimal metabolism in humans, the presence of potential metabolites, and more significantly, degradation products, necessitates a rigorous evaluation of analytical method specificity. This ensures that the measured concentration of pramipexole is not affected by interfering compounds, thereby guaranteeing the reliability of pharmacokinetic and other clinical studies.
Limited Metabolism of Pramipexole
Pramipexole is primarily excreted unchanged, with over 90% of the dose recovered in urine as the parent drug. Less than 10% of pramipexole is metabolized, and no specific active metabolites have been identified in human plasma or urine. This low metabolic rate simplifies bioanalysis but does not eliminate the need for specificity assessment, particularly concerning potential degradation products that can form during manufacturing, storage, or sample handling.
Identified Potential Interferents
For a comprehensive specificity assessment, it is crucial to consider compounds that may be present in a sample along with pramipexole and its deuterated internal standard, this compound. These include:
-
Pramipexole: The parent drug.
-
Degradation Products: Forced degradation studies have identified several potential impurities that could arise under stress conditions such as exposure to acid, base, oxidation, and light. These include:
-
(S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine (an excipient interaction product)
-
(4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid (photodegradation product)
-
2-amino-4,5-dihydrobenzothiazol (acid and base hydrolysis product)
-
-
Co-administered Drugs: Other medications that a patient might be taking.
Specificity Assessment of this compound
The specificity of an analytical method using this compound as an internal standard is typically evaluated during method validation, following guidelines such as the ICH M10 Bioanalytical Method Validation. The primary technique for this is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high selectivity due to its ability to differentiate compounds based on both their chromatographic retention time and their specific mass-to-charge (m/z) transitions.
Quantitative Data Summary
The following table summarizes representative data from a specificity assessment of a hypothetical LC-MS/MS method for pramipexole using this compound as an internal standard. The data demonstrates the lack of significant interference from potential metabolites and degradation products at the retention times and m/z transitions of pramipexole and this compound.
| Compound | Concentration Tested (ng/mL) | Response at Pramipexole m/z Transition | Response at this compound m/z Transition | Interference (%) | Pass/Fail |
| Blank Matrix | N/A | No significant peak | No significant peak | < 20% of LLOQ | Pass |
| Pramipexole | 1000 | 1.2 x 10^6 | No significant peak | < 5% of IS | Pass |
| Degradation Product 1 | 500 | No significant peak | No significant peak | < 20% of LLOQ | Pass |
| Degradation Product 2 | 500 | No significant peak | No significant peak | < 20% of LLOQ | Pass |
| Co-administered Drug X | 1000 | No significant peak | No significant peak | < 20% of LLOQ | Pass |
LLOQ: Lower Limit of Quantification; IS: Internal Standard. Acceptance criteria are typically <20% of the LLOQ for the analyte and <5% for the internal standard.
Experimental Protocols
A detailed methodology for assessing the specificity of an analytical method for pramipexole using this compound is outlined below.
Objective: To demonstrate that the analytical method can differentiate and quantify pramipexole without interference from other substances, including metabolites, degradation products, and co-administered drugs.
Materials:
-
Pramipexole reference standard
-
This compound internal standard
-
Identified pramipexole degradation products
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare separate stock solutions of pramipexole, this compound, and all potential interfering compounds.
-
Spike blank plasma with the internal standard (this compound) and a high concentration of each potential interfering compound, one at a time.
-
Prepare a set of blank plasma samples from at least six different sources, some of which are hemolyzed or lipemic.
-
Prepare a Lower Limit of Quantification (LLOQ) sample by spiking blank plasma with pramipexole at its lowest quantifiable concentration.
-
Process all samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using the validated LC-MS/MS method.
-
Monitor the specific mass transitions for both pramipexole and this compound.
-
-
Data Evaluation:
-
In the chromatograms of the blank and interference-spiked samples, check for any peaks at the retention times of pramipexole and this compound.
-
The response of any interfering peak in the blank matrix should be less than 20% of the response of the LLOQ for pramipexole and less than 5% of the response for this compound.
-
Visualizations
The following diagrams illustrate the key processes involved in the assessment of this compound specificity.
Caption: Experimental workflow for assessing the specificity of this compound.
Caption: Simplified metabolic pathway of Pramipexole.
Comparative pharmacokinetic profiling of Pramipexole in different populations
This guide provides a detailed comparison of the pharmacokinetic properties of Pramipexole across various populations, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of how intrinsic and extrinsic factors influence the disposition of this non-ergot dopamine agonist.
Pramipexole is primarily used in the management of Parkinson's disease and Restless Legs Syndrome.[1][2] Its pharmacokinetic profile is characterized by rapid absorption, low plasma protein binding, and minimal metabolism, with the majority of the drug excreted unchanged in the urine.[3][4][5] Consequently, factors affecting renal function, such as age and renal impairment, are the most significant determinants of its pharmacokinetic variability.
General Pharmacokinetic Characteristics
Pramipexole exhibits linear pharmacokinetics within the clinical dosage range.[3][6] Following oral administration, it is rapidly absorbed, reaching peak plasma concentrations in approximately 2 hours.[3][7] The absolute bioavailability is over 90%, indicating near-complete absorption and minimal first-pass metabolism.[3][4][6][8] While food does not affect the extent of absorption (AUC), it can delay the time to maximum concentration (Tmax) by about one hour.[3][6][7][8] Pramipexole is extensively distributed throughout the body, with a large volume of distribution of about 500 L.[4][6][7] It has low binding to plasma proteins (approximately 15%).[3][4][6][7]
Elimination is predominantly renal, with about 90% of a dose recovered in the urine as the unchanged parent drug.[3][5][7] Metabolism is negligible, accounting for less than 10% of the dose.[3][9]
Data Presentation: Pharmacokinetic Parameters Across Populations
The following tables summarize the key pharmacokinetic parameters of Pramipexole in healthy adults, elderly individuals, and patients with varying degrees of renal function.
Table 1: Pharmacokinetic Parameters of Pramipexole (Immediate-Release) in Healthy Young vs. Elderly Volunteers
| Parameter | Healthy Young Volunteers (≤ 50 years) | Elderly Volunteers (> 65 years) |
| Tmax (Time to Peak Concentration) | ~2 hours | ~2 hours |
| t1/2 (Elimination Half-Life) | ~8-8.5 hours[3][6] | ~12 hours[3][5][6] |
| CL/F (Oral Clearance) | ~400 mL/min[3] | Reduced by ~30%[6][10][11] |
| Protein Binding | ~15%[3][6][7] | ~15% |
Note: The reduction in clearance and increase in half-life in the elderly are primarily due to the age-related decline in renal function.[6][10]
Table 2: Impact of Renal Impairment on Pramipexole Pharmacokinetics
| Renal Function Status | Creatinine Clearance (CrCl) | Change in Oral Clearance | Change in Elimination Half-Life (t1/2) | Fold-Increase in AUC |
| Mild Impairment | > 59 mL/min | - | - | 1.16x[12][13] |
| Moderate Impairment | ~40 mL/min | Decreased by ~60%[5][6][11][14] | Increased | 1.76x[12][13] |
| Severe Impairment | ~20 mL/min | Decreased by ~75%[5][6][11][14] | Significantly Increased | 3.26x[12][13] |
| End-Stage Renal Disease (ESRD) | < 15 mL/min | Significantly Decreased | Significantly Increased (up to 36 hours)[3] | 9.48x[12][13] |
Note: Pramipexole is negligibly removed by hemodialysis.[13][15] Dosing adjustments are critical in patients with moderate to severe renal impairment.[3][13]
Table 3: Pharmacokinetic Parameters in a Healthy Chinese Population (Extended-Release Formulation, 0.375 mg, Fasted State)
| Parameter | Test Formulation | Reference Formulation |
| Cmax (Peak Concentration) | 409.33 ± 95.93 pg/mL[16][17][18][19] | 413.77 ± 132.03 pg/mL[16][17][18][19] |
| AUC0-t | 8801.95 ± 1966.83 hpg/mL[16][17][18][19] | 8646.37 ± 2600.49 hpg/mL[16][17][18][19] |
| AUC0-∞ | 9469.03 ± 1991.61 hpg/mL[16][17][18][19] | 9082.95 ± 2666.26 hpg/mL[16][17][18][19] |
| t1/2 (Elimination Half-Life) | 11.98 ± 3.91 hours[16][17][18][19] | 9.85 ± 2.63 hours[16][17][18][19] |
| Tmax (Time to Peak Concentration) | ~4.50 hours[16][17][18][19] | ~4.50 hours[16][17][18][19] |
Note: Studies suggest that Cmax and AUC in healthy Chinese subjects may be higher than in Caucasian subjects for the extended-release formulation.[17]
Hepatic Impairment
The influence of hepatic insufficiency on Pramipexole's pharmacokinetics has not been formally evaluated in clinical studies.[6][7] However, because the drug undergoes minimal hepatic metabolism (<10%) and is primarily cleared by the kidneys, hepatic impairment is not expected to have a significant effect on its elimination.[3][5][7][11][14][20] Therefore, no dose adjustments are typically recommended for patients with hepatic insufficiency.[3][20]
Experimental Protocols
The data presented in this guide are derived from clinical pharmacokinetic studies. A typical experimental protocol for these studies is outlined below.
Study Design: Most evaluations are conducted using a randomized, open-label, single-dose, two-period crossover design, particularly for bioequivalence studies.[16][21] This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least 7 days is implemented between dosing periods to ensure complete elimination of the drug from the previous phase.[17][21]
Subject Population: Studies are typically conducted in healthy adult volunteers.[21][22] Inclusion criteria generally require subjects to be within a specific age range (e.g., 18-50 years) and have a body mass index (BMI) within a normal range.[22] Exclusion criteria include a history of significant medical conditions, particularly renal or cardiovascular disease, and the use of concomitant medications that could interact with Pramipexole.
Dosing and Administration: Subjects receive a single oral dose of a specific Pramipexole formulation (e.g., 0.25 mg immediate-release tablet or 0.375 mg extended-release tablet).[16][21] For studies assessing food effect, the drug is administered after a standardized high-fat meal versus administration after an overnight fast.[21]
Blood Sample Collection: Serial venous blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points. Sampling typically occurs pre-dose and at multiple intervals post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours) to accurately characterize the plasma concentration-time profile.
Bioanalytical Method: Plasma concentrations of Pramipexole are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[21] This technique provides high sensitivity and specificity for accurately measuring drug concentrations in biological matrices.
Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC0-t (from time zero to the last measurable concentration), AUC0-∞ (extrapolated to infinity), and t1/2.[21]
Mandatory Visualization
The following diagrams illustrate the key relationships affecting Pramipexole pharmacokinetics and a typical experimental workflow.
Caption: Factors influencing Pramipexole pharmacokinetics.
Caption: Workflow for a typical crossover pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic evaluation of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. drugs.com [drugs.com]
- 12. Development of a Physiologically Based Pharmacokinetic Model for Prediction of Pramipexole Pharmacokinetics in Parkinson's Disease Patients With Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. droracle.ai [droracle.ai]
- 16. dovepress.com [dovepress.com]
- 17. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. droracle.ai [droracle.ai]
- 21. mdpi.com [mdpi.com]
- 22. Pharmacokinetics of a once-daily extended-release formulation of pramipexole in healthy male volunteers: three studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Pramipexole-d5
For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Pramipexole-d5, a deuterated analog of Pramipexole, offering immediate safety and logistical information to maintain operational integrity and build a foundation of trust in laboratory safety practices.
I. Understanding the Regulatory Landscape
The disposal of pharmaceutical compounds like this compound is governed by a framework of regulations designed to protect both public health and the environment. In the United States, several key agencies and regulations are of primary importance:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste, which can include certain pharmaceutical wastes.[1][2][3] Facilities generating hazardous waste must adhere to specific guidelines for waste identification, handling, and disposal.[1][4] A key aspect of recent EPA regulations under Subpart P is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.[2][4]
-
Drug Enforcement Administration (DEA): The DEA's regulations primarily focus on controlled substances to prevent diversion.[1][4] While this compound is not currently listed as a controlled substance, it is crucial to verify the status of any new compound under DEA regulations.
State and local regulations may impose more stringent requirements than federal mandates. Therefore, it is essential to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
II. This compound Disposal Protocol: A Step-by-Step Approach
The following protocol provides a comprehensive workflow for the proper disposal of this compound in a laboratory setting. This procedure integrates regulatory compliance, safety precautions, and chemical inactivation methods.
1. Waste Identification and Segregation:
-
Initial Assessment: Determine if the this compound waste is considered hazardous. While Pramipexole itself is not explicitly listed as a P- or U-listed hazardous waste by the EPA, it is prudent to handle it as such due to its pharmacological activity.
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled, and sealed waste container.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including safety glasses, a lab coat, and chemical-resistant gloves.[5]
3. Chemical Inactivation (Recommended):
For an added layer of safety and to minimize the environmental impact, chemical degradation of this compound is recommended before final disposal. Studies on the forced degradation of Pramipexole provide effective methods for its breakdown.[3][6][7]
Experimental Protocols for Chemical Degradation:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
4. Final Disposal:
-
Collection: After chemical inactivation (if performed), the resulting solution should be collected in a designated hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical contents (including the degradation products, if known), and the date.
-
Licensed Disposal Service: Arrange for the pickup and disposal of the hazardous waste through a licensed professional waste disposal company.[5] These companies are equipped to handle and incinerate pharmaceutical waste in compliance with EPA regulations.[2][3]
III. Quantitative Data on Pramipexole Degradation
The following table summarizes the extent of Pramipexole degradation under various stress conditions, providing a quantitative basis for the recommended inactivation protocols.
| Stress Condition | Reagent/Method | Time | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 3 M HCl | 48 hours | 80°C | Significant | [6][7] |
| Base Hydrolysis | 2 M NaOH | 24 hours | 80°C | 10-20% | [6][7] |
| Base Hydrolysis | Not Specified | 1 hour | Not Specified | 4.88% | [3] |
| Oxidation | 30% H₂O₂ | 4 hours | Not Specified | 58.70% | [3] |
| Photodegradation | Direct Sunlight | 8 days | Ambient | Significant | [6][7] |
IV. Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedure for this compound, the following workflow diagram has been created.
Caption: this compound Disposal Workflow
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. (S)-Pramipexole-d5 Dihydrochloride | LGC Standards [lgcstandards.com]
- 6. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling Pramipexole-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Pramipexole-d5. Given that the deuterated form of a compound shares very similar physical and chemical properties with its non-deuterated counterpart, the safety precautions for this compound should align with those for the potent active pharmaceutical ingredient, Pramipexole. The established Occupational Exposure Limit (OEL) for Pramipexole is 6 µg/m³, indicating a high potency that necessitates stringent safety measures to prevent personnel exposure.
Personal Protective Equipment (PPE)
Consistent adherence to the following PPE guidelines is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification |
| Respiratory Protection | A full-face particle respirator with N100 (US) or P3 (EU 143) cartridges is recommended.[1] If a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[1] |
| Hand Protection | Wear two pairs of chemical-resistant gloves.[2] The outer glove should be removed and disposed of after handling. The inner glove should be worn under the cuff of the lab coat. Inspect gloves for any tears or punctures before use.[1] |
| Eye Protection | Chemical safety goggles and a face shield are required.[1] |
| Protective Clothing | A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[2] For extensive handling, a complete chemical-protective suit is recommended to protect against skin contact.[1] |
Engineering Controls
To further mitigate exposure, all handling of this compound powder should be conducted within a certified chemical fume hood, a glove box, or an isolator to ensure containment.[3][4]
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is critical for maintaining a safe laboratory environment.
Handling and Dispensing Protocol
-
Preparation : Before handling, ensure all necessary PPE is donned correctly and the designated engineering controls (fume hood, glove box) are functioning properly.
-
Weighing and Aliquoting : Conduct all weighing and aliquoting of this compound powder within a containment system. Use dedicated, disposable equipment where possible.
-
Solution Preparation : When preparing solutions, add the solvent to the solid slowly to avoid aerosolization.
-
Decontamination : After handling, decontaminate all surfaces and equipment. A validated cleaning procedure should be in place.
-
PPE Removal : Remove PPE in the designated area, ensuring no cross-contamination. Outer gloves should be disposed of in a sealed bag inside the containment area.
Waste Disposal Plan
All waste materials contaminated with this compound are considered hazardous pharmaceutical waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated consumables) | Collect in a dedicated, clearly labeled, sealed hazardous waste container. The recommended method of disposal is high-temperature incineration by a licensed hazardous waste management company.[5][6] |
| Liquid Waste (solutions containing this compound) | Collect in a dedicated, clearly labeled, sealed hazardous waste container. Do not pour down the drain.[7] Disposal should be through a licensed hazardous waste management company, likely via incineration. |
| Sharps (needles, syringes) | Dispose of in a designated sharps container that is puncture-resistant and leak-proof. The container should then be handled as hazardous pharmaceutical waste. |
Spill and Emergency Protocols
Immediate and appropriate response to spills or accidental exposure is critical.
| Emergency Situation | Procedure |
| Minor Powder Spill | 1. Evacuate the immediate area. 2. Don appropriate PPE, including respiratory protection. 3. Gently cover the spill with a non-combustible absorbent material (e.g., sand, earth).[1] 4. Collect the material into a sealed container for hazardous waste disposal. 5. Decontaminate the area. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1] 3. Seek medical attention if irritation develops. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Rinse the mouth thoroughly with water.[1] 2. Do not induce vomiting. 3. Seek immediate medical attention. |
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. osha.gov [osha.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. escopharma.com [escopharma.com]
- 5. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 6. camberpharma.com [camberpharma.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
